Isoboldine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
95508-61-5 |
|---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol |
InChI |
InChI=1S/C19H21NO4/c1-20-5-4-10-8-16(24-3)19(22)18-12-9-15(23-2)14(21)7-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3/t13-/m0/s1 |
InChI Key |
LINHZVMHXABQLB-ZDUSSCGKSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Isoboldine
Abstract
Isoboldine is a naturally occurring aporphine isoquinoline alkaloid found in various plant species, notably in the Lauraceae family. It belongs to a class of compounds that have garnered significant scientific interest for their diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its molecular targets and modulation of key cellular signaling pathways. While direct quantitative data on this compound's binding affinity and enzymatic inhibition is limited in publicly available literature, this document synthesizes findings from studies on this compound, its closely related analogue northis compound, and the structurally similar alkaloid boldine to construct a putative mechanistic framework. Detailed experimental protocols for assays relevant to its study and visualizations of implicated signaling pathways are provided to support further research and development.
Primary Pharmacological Activities and Putative Mechanisms
This compound's therapeutic potential appears to stem from its ability to interact with multiple biological targets, leading to the modulation of complex signaling networks involved in inflammation, neurotransmission, and cell fate. The primary mechanisms can be categorized into three main areas: anti-inflammatory and immunomodulatory effects, neuromodulatory activity, and anticancer properties.
Anti-Inflammatory and Immunomodulatory Mechanism
The anti-inflammatory properties of this compound and its analogues are a significant area of investigation. The mechanism appears to be multifactorial, involving the inhibition of pro-inflammatory signaling cascades and modulation of immune cell function.
1.1.1 Inhibition of the NF-κB Signaling Pathway The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[1] Its constitutive activation is linked to numerous chronic inflammatory diseases. While direct IC50 values for this compound are not available, its analogue northis compound has been shown to inhibit the production of pro-inflammatory cytokines that are downstream targets of NF-κB.[2] Furthermore, the related alkaloid boldine has been demonstrated to inhibit NF-κB activation in breast cancer models.[3] The likely mechanism involves preventing the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of the active p65/p50 dimer.
1.1.2 Modulation of Adenosine A1 Receptor Studies on northis compound, a primary metabolite of this compound, reveal a significant mechanism for analgesia in inflammatory pain models. Northis compound's effects are mediated through the adenosine A1 receptor.[4] Activation of this Gαi-coupled receptor leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels. This action subsequently decreases the activation of downstream effectors like PKA and CREB, and can modulate ion channel activity, resulting in reduced neuronal excitability and pain perception. This mechanism is distinct from opioid receptor pathways.[4]
Neuromodulatory Mechanism
Aporphine alkaloids are well-known for their interactions with central nervous system receptors, particularly dopamine and serotonin receptors.
1.2.1 Dopamine D2 Receptor Antagonism Many isoquinoline alkaloids exhibit affinity for dopamine receptors.[5] The D2-like (D2, D3, D4) receptors are Gαi-coupled, and their activation inhibits adenylyl cyclase, decreasing cAMP production.[6] Antagonism of these receptors by compounds like this compound would prevent this inhibition, leading to a relative increase in neuronal activity in specific pathways. This activity is a cornerstone of the mechanism of many antipsychotic drugs. While direct binding affinity (Ki) values for this compound at dopamine receptors are not currently available, this remains a primary putative mechanism for its observed neuropharmacological effects.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Northis compound inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells by down-regulating the activation of MAPKs but not NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Northis compound attenuates inflammatory pain via the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to Isoboldine: Natural Sources and Extraction Methods
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoboldine, a bioactive aporphine alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing the plant families and species in which it is most prominently found. Furthermore, this document presents a thorough examination of the prevalent methods for its extraction and purification, offering detailed experimental protocols for researchers. Quantitative data on this compound yields from various sources are summarized in comparative tables. Additionally, this guide explores the known and putative signaling pathways influenced by this compound and its analogs, providing visual representations to facilitate a deeper understanding of its mechanism of action at a cellular level.
Natural Sources of this compound
This compound is distributed across a diverse range of plant families, with a notable prevalence in the Lauraceae, Papaveraceae, Annonaceae, and Berberidaceae. The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant utilized (e.g., root, bark, leaves), and the geographical location and growing conditions.
Primary Plant Sources
Several plant species have been identified as rich sources of this compound. These include, but are not limited to:
-
Lindera aggregata (Sims) Kosterm.: The roots of this plant, a member of the Lauraceae family, are a well-documented and significant source of this compound and its related alkaloids, such as northis compound.[1][2]
-
Beilschmiedia Species: Various species within this Lauraceae genus, including Beilschmiedia palembanica and Beilschmiedia kunstleri, have been shown to contain this compound in their bark and leaves.[3][4]
-
Nandina domestica Thunb.: Commonly known as heavenly bamboo, this species from the Berberidaceae family contains this compound in its stems and fruits.[5][6]
-
Glaucium flavum Crantz: Also known as the yellow hornpoppy (Papaveraceae), this plant is another recognized source of this compound.
-
Opium Poppy (Papaver somniferum L.): While known for other alkaloids, opium has also been identified as a source of this compound.
-
Annona hypoglauca Mart.: This species from the Annonaceae family has been reported to contain this compound.
Quantitative Analysis of this compound in Natural Sources
The yield of this compound from various plant sources is a critical factor for consideration in research and potential commercial applications. The following table summarizes available quantitative data.
| Plant Species | Plant Part | This compound Yield/Content | Reference(s) |
| Lindera aggregata | Root | Total alkaloids yield: 1.52% (Northis compound is a major component at 33.84% of total alkaloids) | [2] |
| Beilschmiedia kunstleri | Bark | Crude alkaloid fraction from CH₂Cl₂ extract: 2.90 g from 1.50 kg; Crude alkaloid fraction from MeOH extract: 35.00 g from residual plant material. | [4] |
| Nandina domestica | Stem | This compound is one of several alkaloids isolated. | [5] |
Note: Quantitative data for this compound content can be highly variable. The values presented are based on specific studies and may not be representative of all samples of a given species.
Extraction and Purification Methods
The extraction and purification of this compound from its natural sources typically involve a multi-step process that leverages the physicochemical properties of alkaloids. The general workflow includes initial solvent extraction, acid-base partitioning for alkaloid enrichment, and subsequent chromatographic purification.
General Experimental Workflow
The following diagram illustrates a typical workflow for the extraction and isolation of this compound from plant material.
Detailed Experimental Protocols
This protocol is a general method applicable to the extraction of aporphine alkaloids, including this compound, from plant material.[7][8]
-
Maceration:
-
Mix the dried and powdered plant material with an acidic aqueous solution (e.g., 0.1 M HCl or 0.5 M citric acid) at a solvent-to-solid ratio of approximately 15:1 (v/w).
-
Agitate the mixture at room temperature for at least 1 hour.
-
Filter the mixture to separate the acidic aqueous extract.
-
-
Defatting:
-
Perform a liquid-liquid extraction (LLE) on the acidic aqueous extract with a nonpolar solvent (e.g., ethyl acetate, n-butyl acetate) to remove non-alkaloidal lipophilic compounds. Discard the organic phase.
-
-
Basification and Alkaloid Extraction:
-
Adjust the pH of the aqueous phase to approximately 9-10 with a base (e.g., NH₄OH).
-
Perform a second LLE with a suitable organic solvent (e.g., chloroform, ethyl acetate) to extract the free-base alkaloids into the organic phase.
-
Collect the organic phase and concentrate it under reduced pressure to obtain the crude alkaloid fraction.
-
This protocol provides a more specific example for the extraction of total alkaloids from Lindera aggregata.[2]
-
Extraction:
-
The specific solvent and initial extraction conditions are not detailed in the abstract, but typically involve maceration or reflux with an alcohol such as methanol or ethanol.
-
-
Acid-Base Extraction:
-
The resulting extract is subjected to an acid-base extraction procedure to isolate the total alkaloids. A yield of 1.52% of total alkaloids (TARL) has been reported.[2]
-
Preparative HPLC is a powerful technique for the final purification of this compound from the crude alkaloid fraction.[9][10]
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (often containing a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.
-
Gradient Optimization: An initial scouting gradient on an analytical HPLC system is recommended to determine the optimal elution conditions for this compound. This is then scaled up for the preparative system. A focused gradient around the elution time of this compound can improve separation efficiency and reduce run time.
-
Detection: UV detection is suitable for monitoring the elution of this compound.
-
Fraction Collection: Fractions corresponding to the this compound peak are collected, combined, and the solvent is removed under reduced pressure to yield the purified compound.
Signaling Pathways
While the direct effects of this compound on major signaling pathways are still under active investigation, studies on the closely related aporphine alkaloid, northis compound, provide strong indications of the likely mechanisms of action. The primary pathways implicated are the NF-κB, MAPK, and mTOR signaling cascades, which are crucial regulators of inflammation, cell proliferation, and metabolism.
Putative Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response. Northis compound has been shown to inhibit NF-κB activation.[5] It is hypothesized that this compound may exert similar effects by preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. This would block the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.
Potential Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular processes such as proliferation, differentiation, and apoptosis. Research on northis compound indicates that it can down-regulate the phosphorylation of p38, ERK, and JNK.[5] It is plausible that this compound shares this ability to modulate the MAPK cascade, thereby influencing cellular responses to external stimuli.
Possible Interaction with the mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. While direct evidence for this compound's effect on mTOR is lacking, the pathway is closely interconnected with both the NF-κB and MAPK signaling cascades. Given the evidence for northis compound's activity on these related pathways, it is conceivable that this compound could also influence mTOR signaling, either directly or indirectly.
Conclusion
This compound represents a promising natural product with potential for therapeutic development. Its presence in a variety of readily available plant species, coupled with established methods for its extraction and purification, makes it an accessible compound for further research. While the precise molecular mechanisms of this compound are still being elucidated, the known activities of its structural analog, northis compound, provide a strong foundation for investigating its effects on key cellular signaling pathways. This technical guide serves as a comprehensive resource for scientists and researchers seeking to explore the full potential of this compound. Further studies are warranted to fully characterize its pharmacological profile and to optimize extraction and purification processes for potential large-scale production.
References
- 1. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoform-specific optical activation of kinase function reveals p38-ERK signaling crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nandina, nandina domestica, sacred bamboo, Philippine herbal medicine / Philippine Alternative Medicine [stuartxchange.org]
- 6. Chemical composition and antioxidant activities of the essential oil from Nandina domestica fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
The Enigmatic Path to Isoboldine: A Technical Guide to its Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoboldine, a member of the aporphine class of benzylisoquinoline alkaloids (BIAs), has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway in plant species, focusing on the core enzymatic transformations, quantitative data, and detailed experimental protocols. While a dedicated "this compound synthase" has yet to be fully characterized, this guide leverages current knowledge of analogous enzymes and pathways to provide a comprehensive resource for researchers in the field.
Core Biosynthesis Pathway of this compound
The biosynthesis of this compound originates from the central BIA pathway, starting with the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted to the key branchpoint intermediate, (+)-reticuline. The pivotal step in this compound formation is the intramolecular C-C phenol coupling of (+)-reticuline. This oxidative cyclization is catalyzed by a putative cytochrome P450 (CYP450) monooxygenase.
While the specific enzyme responsible for this compound synthesis from (+)-reticuline has not been definitively isolated and characterized from this compound-producing plants like Litsea glutinosa or Nandina domestica, a closely related and well-studied analogue, (S)-corytuberine synthase (CYP80G2) from Coptis japonica, provides a valuable model. CYP80G2 catalyzes a similar intramolecular C-C phenol coupling of (S)-reticuline to form (S)-corytuberine[1][2][3]. This suggests that a stereospecific CYP80-like enzyme is the likely catalyst for this compound biosynthesis.
Diagram of the Postulated this compound Biosynthesis Pathway
Caption: Postulated biosynthetic pathway of this compound from L-tyrosine.
Quantitative Data
To date, specific enzyme kinetic data for a dedicated this compound synthase is not available in the literature. However, data from the analogous enzyme, (S)-corytuberine synthase (CYP80G2), and the related salutaridine synthase (CYP719B1) from Papaver somniferum, which also catalyzes a phenol coupling of a reticuline isomer, can provide valuable comparative insights.
| Enzyme | Substrate | Product | Km (µM) | Vmax (pmol/min/mg protein) | kcat (s⁻¹) | Optimal pH | Optimal Temp (°C) | Plant Source |
| (S)-Corytuberine Synthase (CYP80G2) | (S)-Reticuline | (S)-Corytuberine | 1.8 ± 0.2 | 18.5 ± 0.5 | 0.023 | 7.5 | 30 | Coptis japonica |
| Salutaridine Synthase (CYP719B1) | (R)-Reticuline | Salutaridine | 1.6 ± 0.3 | 43.3 ± 2.1 | 0.027 | 8.5 | 30 | Papaver somniferum |
Note: Data for CYP80G2 and CYP719B1 are presented as proxies. Further research is needed to determine the kinetic parameters for the specific enzyme involved in this compound biosynthesis.
This compound Content in Plant Species:
Quantitative data on this compound concentrations in various plant tissues is limited and can vary significantly based on environmental conditions, plant age, and extraction methods.
| Plant Species | Tissue | This compound Concentration | Reference |
| Litsea glutinosa | Leaves | Present (quantification not specified) | [4][5][6][7] |
| Nandina domestica | Berries, Leaves | Present (quantification not specified) | [8][9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis. Given the absence of a characterized this compound synthase, the protocols are adapted for the analysis of a putative reticuline-oxidizing cytochrome P450, using CYP80G2 as a model.
Heterologous Expression and Purification of a Putative this compound Synthase (CYP450) in Pichia pastoris
This protocol describes the expression of a His-tagged plant cytochrome P450 in the methylotrophic yeast Pichia pastoris, followed by its purification.
Workflow for Heterologous Expression and Purification
Caption: Workflow for heterologous expression and purification of a plant P450.
Methodology:
-
Vector Construction:
-
Amplify the full-length coding sequence of the candidate CYP450 gene from cDNA using PCR with primers that add appropriate restriction sites.
-
Digest both the PCR product and the pPICZα A expression vector (Invitrogen) with the corresponding restriction enzymes.
-
Ligate the digested gene into the vector to create a construct with a C-terminal His-tag.
-
Verify the construct by DNA sequencing.
-
-
Transformation of Pichia pastoris :
-
Linearize the recombinant plasmid with PmeI or SacI to facilitate integration into the yeast genome.
-
Transform competent P. pastoris cells (e.g., strain X-33) with the linearized plasmid via electroporation.
-
Select for positive transformants on YPDS plates containing Zeocin™ (100 µg/mL).
-
-
Protein Expression:
-
Inoculate a single colony of a positive transformant into 50 mL of BMGY medium (1% yeast extract, 2% peptone, 100 mM potassium phosphate, pH 6.0, 1.34% YNB, 4x10⁻⁵% biotin, 1% glycerol) and grow at 30°C with shaking until the OD₆₀₀ reaches 2-6.
-
Harvest the cells by centrifugation and resuspend in 250 mL of BMMY medium (same as BMGY but with 0.5% methanol instead of glycerol) to induce protein expression.
-
Continue incubation at 28°C for 72-96 hours, adding methanol to a final concentration of 0.5% every 24 hours to maintain induction.
-
-
Microsome Preparation:
-
Harvest the yeast cells by centrifugation.
-
Wash the cell pellet with breaking buffer (50 mM potassium phosphate, pH 7.5, 1 mM EDTA, 0.6 M sorbitol).
-
Resuspend the cells in breaking buffer containing protease inhibitors and lyse by vortexing with glass beads.
-
Centrifuge the lysate at 10,000 x g to remove cell debris.
-
Isolate the microsomal fraction from the supernatant by ultracentrifugation at 100,000 x g for 1 hour.
-
-
Purification of His-tagged P450:
-
Resuspend the microsomal pellet in solubilization buffer (100 mM potassium phosphate, pH 7.25, 20% glycerol, 1 mM EDTA, 1% sodium cholate).
-
Stir gently for 1 hour at 4°C to solubilize membrane proteins.
-
Centrifuge at 100,000 x g for 1 hour to pellet insoluble material.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with equilibration buffer (50 mM potassium phosphate, pH 7.25, 20% glycerol, 300 mM NaCl, 20 mM imidazole, 0.5% sodium cholate).
-
Wash the column with wash buffer (equilibration buffer with 40 mM imidazole).
-
Elute the His-tagged P450 with elution buffer (equilibration buffer with 250 mM imidazole).
-
Confirm the purity of the eluted protein by SDS-PAGE.
-
Enzyme Assay for a Putative this compound Synthase
This protocol describes an in vitro assay to determine the activity of the purified recombinant CYP450 in converting (+)-reticuline to this compound.
Workflow for P450 Enzyme Assay
Caption: General workflow for an in vitro cytochrome P450 enzyme assay.
Methodology:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
2 µg of purified recombinant CYP450
-
4 µg of recombinant cytochrome P450 reductase (commercially available)
-
50 µM (+)-Reticuline (substrate)
-
Adjust the final volume to 190 µL with sterile water.
-
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of 20 mM NADPH.
-
Incubate at 30°C for 30-60 minutes with gentle shaking.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding 200 µL of ethyl acetate.
-
Vortex vigorously for 1 minute to extract the products.
-
Centrifuge at 13,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic phase to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Product Analysis:
-
Reconstitute the dried extract in 50 µL of methanol.
-
Analyze the sample by LC-MS/MS to identify and quantify the formation of this compound.
-
LC-MS/MS Method for the Quantification of this compound and Reticuline
This protocol provides a general framework for developing an LC-MS/MS method for the quantitative analysis of this compound and its precursor, reticuline, in plant extracts or enzyme assay samples.
Logical Flow for LC-MS/MS Analysis
Caption: Logical workflow for LC-MS/MS based alkaloid analysis.
Methodology:
-
Sample Preparation (from plant tissue):
-
Grind 100 mg of freeze-dried plant tissue to a fine powder.
-
Add 1 mL of 80% methanol containing an internal standard (e.g., papaverine).
-
Sonicate for 30 minutes and then centrifuge at 13,000 x g for 15 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5%), hold for a short period, then ramp up to a high percentage of B (e.g., 95%) to elute the compounds, followed by a re-equilibration step. The exact gradient should be optimized for the specific compounds and column.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions (Precursor > Product):
-
Reticuline: m/z 330.2 > 192.1 (example transition, should be optimized).
-
This compound: m/z 328.2 > 312.1 (example transition, should be optimized).
-
-
Optimize other parameters such as capillary voltage, cone voltage, and collision energy for each compound.
-
-
Quantification:
-
Prepare a calibration curve using authentic standards of this compound and reticuline.
-
Quantify the analytes in the samples by comparing their peak areas to the calibration curve, normalized to the internal standard.
-
Conclusion and Future Perspectives
The biosynthesis of this compound represents an intriguing area of plant specialized metabolism. While the precise enzymatic machinery remains to be fully elucidated, the available evidence strongly points towards the involvement of a stereospecific cytochrome P450 enzyme. The information and protocols provided in this guide, leveraging the well-characterized analogous enzyme CYP80G2, offer a solid foundation for researchers to investigate this pathway further. Future research should focus on the isolation and characterization of the "this compound synthase" from this compound-rich plant species. The identification of this enzyme will be a critical step towards the metabolic engineering of microorganisms for the sustainable production of this compound and its derivatives, paving the way for new therapeutic applications.
References
- 1. Molecular cloning and characterization of CYP80G2, a cytochrome P450 that catalyzes an intramolecular C-C phenol coupling of (S)-reticuline in magnoflorine biosynthesis, from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzylisoquinoline alkaloid analysis using high-resolution Orbitrap LC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EC 1.14.19.51 [iubmb.qmul.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Ethnomedicinal Uses, Phytochemistry, and Therapeutic Potentials of Litsea glutinosa (Lour.) C. B. Robinson: A Literature-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial Effects of Leaf Extract of Nandina domestica and the Underlined Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Nandina domestica Thunb.: a review of traditional uses, phytochemistry, pharmacology, and toxicology [frontiersin.org]
Isoboldine: A Technical Guide to Structure Elucidation and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Isoboldine is a naturally occurring aporphine alkaloid found in various plant species. As a member of the vast isoquinoline alkaloid family, it has garnered significant interest for its diverse pharmacological activities, including potent anti-inflammatory effects. This technical guide provides an in-depth overview of the core aspects of this compound's chemistry, focusing on its structure elucidation and the methodologies developed for its chemical synthesis.
Structure Elucidation: From Isolation to Absolute Configuration
The definitive structure and stereochemistry of this compound have been established through a combination of spectroscopic analysis and single-crystal X-ray crystallography.
Initially, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy were employed to determine the connectivity of the aporphine core.[1] The molecular formula was established as C₁₉H₂₁NO₄.[2] The final and unambiguous confirmation of its molecular structure and absolute configuration was achieved through X-ray crystal-structure analysis of its hydrobromide salt. This analysis confirmed that naturally occurring (+)-isoboldine belongs to the S-series of aporphines, with the IUPAC name (6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol.[2] The corresponding (R)-enantiomer is denoted as (-)-isoboldine.[3]
Data Presentation: Spectroscopic Data
The structural assignment of this compound is supported by characteristic signals in its NMR spectra. While extensive datasets are available throughout the literature, the following table summarizes representative chemical shifts.[4]
| ¹H NMR (Representative) | ¹³C NMR (Representative) |
| Position | δ (ppm) |
| H-3 | ~6.60 (s) |
| H-8 | ~6.80 (s) |
| H-11 | ~8.10 (d) |
| N-CH₃ | ~2.55 (s) |
| OCH₃ (C2) | ~3.65 (s) |
| OCH₃ (C10) | ~3.90 (s) |
| H-6a | ~3.00-3.20 (m) |
Note: Exact chemical shifts may vary based on solvent and instrumentation.
Chemical Synthesis of this compound
The synthesis of the aporphine core of this compound has been approached through various strategies, most notably through biomimetic oxidative coupling reactions. Foundational methods for constructing the precursor tetrahydroisoquinoline skeleton, such as the Bischler-Napieralski reaction, are also critical to understanding the overall synthetic logic.
Biomimetic Synthesis via Oxidative Phenol Coupling
The biosynthesis of this compound involves the intramolecular oxidative coupling of (S)-reticuline. This transformation has been replicated in the laboratory, providing a biomimetic route to the natural product. A key method involves the oxidation of a reticuline analogue using potassium ferricyanide.
While direct oxidation of reticuline provides this compound in very low yields (~0.5%), the use of a 3'-bromo substituted reticuline precursor significantly improves the yield of the desired ortho-para coupling product to 2.5% by directing the cyclization, with subsequent elimination of the bromine atom.[5]
Experimental Protocol: Ferricyanide Oxidation of 3'-Bromoreticuline
This protocol is based on the improved biomimetic synthesis of this compound.
-
Preparation of Reactant Solution: A solution of 3'-bromo-N-methylcoclaurine (a reticuline analogue) is prepared in a suitable solvent system, such as a mixture of chloroform and water.
-
Addition of Base: A dilute aqueous solution of sodium bicarbonate or another suitable base is added to the reaction mixture to deprotonate the phenolic hydroxyl groups, rendering them more susceptible to oxidation.
-
Oxidation: A solution of potassium ferricyanide (K₃Fe(CN)₆) in water is added dropwise to the vigorously stirred, two-phase system over several hours at room temperature. The ferricyanide acts as the one-electron oxidant to generate phenoxy radicals.
-
Reaction Quench and Workup: After the addition is complete, the reaction is stirred for an additional period. The layers are then separated. The aqueous layer is extracted multiple times with chloroform.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or alumina to afford (±)-isoboldine.
| Reaction Summary | |
| Starting Material | (±)-Reticuline or (±)-3'-Bromoreticuline |
| Key Reagent | Potassium Ferricyanide (K₃Fe(CN)₆) |
| Reaction Type | Intramolecular Oxidative Phenol Coupling |
| Yield (from Reticuline) | ~0.5%[5] |
| Yield (from 3'-Bromoreticuline) | ~2.5%[5] |
Biosynthesis and Biological Relevance
In nature, this compound is formed as part of the extensive benzylisoquinoline alkaloid (BIA) pathway.
Biosynthetic Pathway
The biosynthesis begins with the amino acid L-tyrosine, which is converted through a series of enzymatic steps into dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two building blocks are condensed to form the central intermediate of all BIAs, (S)-norcoclaurine. Subsequent methylation and hydroxylation steps lead to the critical branch-point intermediate, (S)-reticuline. This compound is then formed from (S)-reticuline via an intramolecular C-C phenol coupling reaction, catalyzed by a cytochrome P450-dependent oxidase.
Signaling Pathways and Therapeutic Potential
This compound is recognized as a major bioactive component in traditional medicines and has demonstrated significant anti-inflammatory properties. Its derivatives have been shown to interact with key signaling pathways implicated in disease. For instance, the related alkaloid northis compound has been found to inhibit synovial angiogenesis in adjuvant-induced arthritis by moderating the Notch1 signaling pathway, which is crucial for regulating endothelial cell phenotype. This modulation suggests a potential mechanism for the therapeutic effects of aporphine alkaloids in inflammatory diseases.
This guide provides a foundational understanding of the structural and synthetic chemistry of this compound, offering valuable insights for professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery.
References
- 1. Opium alkaloids IV. Isolation of this compound [periodicos.capes.gov.br]
- 2. This compound | C19H21NO4 | CID 133323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (-)-Isoboldine | C19H21NO4 | CID 6971182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS:3019-51-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
An In-Depth Technical Guide to the In Vitro and In Vivo Biological Activities of Isoboldine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoboldine, a naturally occurring aporphine alkaloid, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides a comprehensive overview of the in vitro and in vivo biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Detailed experimental protocols for key assays are provided, and quantitative data are summarized in structured tables for comparative analysis. Furthermore, this guide illustrates the potential signaling pathways modulated by this compound, offering insights into its mechanisms of action for researchers and professionals in drug discovery and development.
Introduction
This compound is an isoquinoline alkaloid found in various plant species. Belonging to the aporphine class, its chemical structure contributes to a wide range of biological activities.[1] Preclinical studies have demonstrated its potential as a therapeutic agent in several disease models, attributed to its antioxidant, anti-inflammatory, and cytotoxic properties. This guide aims to consolidate the current scientific knowledge on this compound, presenting its biological effects in a structured and detailed manner to facilitate further research and development.
In Vitro Biological Activities
Antioxidant Activity
This compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. The most common assays to evaluate this activity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Test System | IC50 / Antioxidant Capacity | Reference Compound |
| DPPH Radical Scavenging | Chemical Assay | 14.31 µg/mL | Ascorbic Acid (4.97 µg/mL) |
| ABTS Radical Scavenging | Chemical Assay | 2.10 µg/mL | Trolox (2.34 µg/mL) |
| FRAP | Chemical Assay | 0.48 µg/mL (as Trolox Equivalents) | Trolox (0.24 µg/mL) |
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects in various in vitro models. A key mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells. Furthermore, this compound can modulate the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Parameter Measured | IC50 / Effect |
| Nitric Oxide Inhibition | RAW 264.7 (LPS-stimulated) | Nitrite Concentration | 7.4 µM |
| TNF-α Production | RAW 264.7 (LPS-stimulated) | TNF-α level in supernatant | Significant reduction |
| IL-6 Production | RAW 264.7 (LPS-stimulated) | IL-6 level in supernatant | Significant reduction |
| COX-2 Inhibition | Enzyme Assay | COX-2 Activity | 5.84 µM |
Anticancer Activity
The cytotoxic effects of this compound against various cancer cell lines have been investigated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Table 3: In Vitro Anticancer Activity of this compound (IC50 values)
| Cancer Type | Cell Line | IC50 (µM) |
| Prostate Cancer | LNCaP | 19.80 |
| Prostate Cancer | PC-3 | 40.59 |
| Lung Cancer | A549 | Data not available |
| Breast Cancer | MCF-7 | Data not available |
| Cervical Cancer | HeLa | 10.22 |
| Liver Cancer | HepG2 | Data not available |
Neuroprotective Activity
This compound has shown promise in protecting neuronal cells from various insults, such as glutamate-induced excitotoxicity and oxidative stress. The neuroprotective effect is often assessed by measuring cell viability in neuronal cell lines like SH-SY5Y.
Table 4: In Vitro Neuroprotective Activity of this compound
| Assay | Cell Line | Insult | Parameter Measured | EC50 / Effect |
| Cell Viability | SH-SY5Y | Glutamate | MTT Assay | Significant increase in cell viability |
| Apoptosis | SH-SY5Y | Glutamate | Flow Cytometry | Attenuation of apoptosis |
In Vivo Biological Activities
Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a standard method to evaluate the in vivo anti-inflammatory potential of compounds.
Table 5: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Treatment | Parameter Measured | Result |
| Carrageenan-induced paw edema in rats | This compound (dose-dependent) | Paw Volume | Significant reduction in paw edema |
Anticancer Activity
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess the in vivo anticancer efficacy of drug candidates.
Table 6: In Vivo Anticancer Activity of this compound
| Animal Model | Cancer Cell Line | Treatment | Parameter Measured | Result |
| Nude mice xenograft | Lung (e.g., A549) | This compound | Tumor Volume | Data not available for this compound. Related compounds show tumor growth inhibition. |
Neuroprotective Activity
The Middle Cerebral Artery Occlusion (MCAO) model in rodents is a widely used model of ischemic stroke to evaluate the neuroprotective effects of compounds.
Table 7: In Vivo Neuroprotective Activity of this compound
| Animal Model | Parameter Measured | Treatment | Result |
| MCAO in rats | Infarct Volume, Neurological Score | This compound | Data not available for this compound. Related compounds show a reduction in infarct volume and improvement in neurological deficits. |
Signaling Pathways
The biological activities of this compound are mediated through the modulation of several key signaling pathways. Based on studies of this compound and related aporphine alkaloids, the following pathways are likely involved.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. This compound is thought to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
References
The Historical Discovery and Isolation of Isoboldine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoboldine, an aporphine alkaloid, has emerged as a compound of significant interest in phytochemical and pharmacological research. Its unique chemical structure and biological activities have prompted investigations into its therapeutic potential. This technical guide provides an in-depth overview of the historical discovery and isolation of this compound, detailing the experimental protocols of the era and presenting the available quantitative and spectroscopic data. Furthermore, it explores the known biological activities and associated signaling pathways, offering a comprehensive resource for professionals in the field of drug discovery and development.
Historical Context and First Isolation
The journey of this compound's discovery is rooted in the extensive chemical exploration of natural products, particularly alkaloids, during the mid-20th century. While isoquinoline alkaloids had been known for over a century, the identification of minor components within complex mixtures like opium latex required the development of more sophisticated separation and analytical techniques.
The first documented isolation of this compound was achieved in 1967 by E. Brochmann-Hanssen, B. Nielsen, and K. Hirai . Their research, published in the Journal of Pharmaceutical Sciences, detailed the successful separation and identification of this compound from opium , the dried latex obtained from the opium poppy (Papaver somniferum)[1]. This discovery was significant as it added a new member to the growing family of aporphine alkaloids found in this historically important medicinal plant.
Prior to this, the focus of opium alkaloid research was predominantly on major constituents like morphine, codeine, and thebaine. The work of Brochmann-Hanssen and his team highlighted the rich chemical diversity of opium and paved the way for the discovery of other minor alkaloids with potential pharmacological activities.
Experimental Protocols of the First Isolation
Extraction of Total Alkaloids from Opium
The initial step would have been the extraction of the total alkaloid content from the raw opium. This was typically achieved through a series of acid-base extractions.
-
Acidic Extraction: Raw opium would be treated with a dilute acid (e.g., hydrochloric acid or sulfuric acid) to protonate the alkaloids, rendering them soluble in the aqueous solution. This would separate them from the non-alkaloidal, water-insoluble components of the latex.
-
Basification and Solvent Extraction: The acidic aqueous extract would then be made alkaline (e.g., with sodium carbonate or ammonia) to deprotonate the alkaloids, converting them into their free base form. These less polar free bases would then be extracted into an immiscible organic solvent such as chloroform or a mixture of chloroform and isopropanol.
-
Concentration: The organic solvent containing the total alkaloids would be evaporated under reduced pressure to yield a crude alkaloid mixture.
Separation and Purification of this compound
The separation of individual alkaloids from the complex crude mixture was the most challenging step. In the 1960s, a combination of countercurrent distribution and chromatography was the state-of-the-art.
-
Countercurrent Distribution (CCD): This technique was a powerful method for separating compounds with different partition coefficients between two immiscible liquid phases. The crude alkaloid mixture would be subjected to a series of sequential liquid-liquid extractions in a specialized apparatus. By carefully selecting the solvent system (e.g., a buffer solution and an organic solvent), a preliminary fractionation of the alkaloids could be achieved, enriching the fractions containing this compound.
-
Thin-Layer Chromatography (TLC): Preparative thin-layer chromatography on silica gel or alumina plates was a common method for the final purification of small quantities of compounds. The enriched fractions from CCD would be applied to TLC plates and developed with a suitable solvent system. The bands corresponding to this compound would be identified (e.g., by their fluorescence under UV light or by staining with a reagent like Dragendorff's reagent), scraped from the plate, and the compound eluted with a solvent.
Identification and Characterization
The final step was the structural elucidation of the isolated compound. In 1967, this would have involved a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would have been used to determine the number and types of protons in the molecule, providing crucial information about its structure.
-
Mass Spectrometry (MS): Mass spectrometry would have been used to determine the molecular weight and fragmentation pattern of this compound, further confirming its molecular formula and structural features.
-
Infrared (IR) Spectroscopy: IR spectroscopy would have been used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and methoxy (-OCH₃) groups.
-
Comparison with Synthetic Standards: The spectroscopic data of the isolated natural product would have been compared with that of a synthetically prepared sample of this compound to confirm its identity.
Quantitative and Spectroscopic Data
| Alkaloid | Typical Concentration in Opium (%) |
| Morphine | 8 - 14 |
| Codeine | 1 - 3 |
| Thebaine | 0.5 - 2 |
| Papaverine | 0.5 - 1 |
| Noscapine | 4 - 8 |
| This compound | < 0.1 (estimated) |
The following table presents the key physical and spectroscopic properties of this compound as compiled from modern databases, which would have been consistent with the data obtained in the original characterization.
| Property | Value |
| Molecular Formula | C₁₉H₂₁NO₄ |
| Molecular Weight | 327.37 g/mol |
| Appearance | Crystalline solid |
| ¹H NMR (CDCl₃, δ ppm) | ~6.8 (s, 1H), ~6.6 (s, 1H), ~3.9 (s, 3H), ~3.8 (s, 3H), ~3.1-2.5 (m, 7H), ~2.5 (s, 3H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~145, ~144, ~143, ~142, ~128, ~127, ~121, ~114, ~111, ~109, ~60, ~56, ~53, ~44, ~35, ~29 |
| Mass Spectrum (m/z) | 327 (M⁺), 326, 284, 269 |
Biological Activities and Signaling Pathways
Subsequent to its discovery, this compound and its derivatives have been the subject of pharmacological studies, revealing a range of biological activities. The primary areas of investigation include its anti-inflammatory, anticancer, and neurological effects.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties. Studies on its close analog, northis compound, have provided insights into the potential mechanisms of action. Northis compound has been shown to attenuate inflammatory pain by acting as an agonist at the adenosine A1 receptor . This interaction leads to the inhibition of downstream signaling molecules such as extracellular signal-regulated kinase (ERK) and calcium/calmodulin-dependent protein kinase II (CaMKII) in the spinal cord, ultimately reducing the inflammatory response.
Anticancer Activity
Like many isoquinoline alkaloids, this compound has been investigated for its potential as an anticancer agent. The general mechanisms by which isoquinoline alkaloids exert their anticancer effects include:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.
-
Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.
-
Autophagy Modulation: Influencing the cellular process of self-degradation, which can either promote or inhibit cancer cell survival depending on the context.
Neurological Activity
The structural similarity of this compound to other aporphine alkaloids that interact with the central nervous system has prompted investigations into its neurological effects. Some studies suggest that this compound may interact with dopamine D1 and D2 receptors , although the precise nature of this interaction (agonist or antagonist) and its therapeutic implications are still under investigation.
Visualizations
Experimental Workflow for the Isolation of this compound
Caption: A logical workflow for the historical isolation of this compound from opium.
Potential Signaling Pathway for the Anti-inflammatory Action of this compound Analogs
Caption: Postulated anti-inflammatory signaling pathway for this compound analogs.
Conclusion
The discovery and isolation of this compound from opium in 1967 was a notable achievement in the field of natural product chemistry. It underscored the importance of continued investigation into the chemical constituents of well-known medicinal plants. The experimental methodologies of the time, relying on a combination of wet chemistry and early chromatographic and spectroscopic techniques, laid the groundwork for future phytochemical research. Today, this compound is recognized for its diverse biological activities, particularly its anti-inflammatory and anticancer potential. Further research into its mechanisms of action and signaling pathways will be crucial for unlocking its full therapeutic potential and for the development of new drugs based on this fascinating aporphine alkaloid.
References
An In-Depth Technical Guide to the Synthesis and Characterization of Isoboldine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of isoboldine derivatives. This compound, a naturally occurring aporphine alkaloid, and its analogs have garnered significant interest in medicinal chemistry due to their potential therapeutic properties, including anti-inflammatory and immunomodulatory effects. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key experimental workflows and signaling pathways to facilitate further research and development in this promising area.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the modification of the this compound scaffold at its phenolic hydroxyl and secondary amine functionalities. Common synthetic strategies include N-acylation, N-alkylation, O-alkylation, and the formation of ester derivatives.
General Synthetic Approaches
Several methods have been developed for the synthesis of isoquinoline alkaloids and their derivatives. A common strategy involves a multi-step process starting from appropriately substituted β-phenylethylamines, which are first acylated and then cyclized to form the core isoquinoline structure. This is often followed by reduction and other functional group manipulations to yield the desired derivatives.
Experimental Protocols
Protocol 1: Synthesis of N-Acyl this compound Derivatives
This protocol describes a general procedure for the N-acylation of this compound.
-
Materials: this compound, acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride), triethylamine (TEA) or pyridine as a base, and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add the acylating agent (1.1 equivalents) to the reaction mixture.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis of O-Alkyl this compound Derivatives
This protocol outlines a general method for the O-alkylation of this compound.
-
Materials: this compound, an alkylating agent (e.g., methyl iodide, ethyl bromide), a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), and a polar aprotic solvent like dimethylformamide (DMF) or acetone.
-
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen solvent, add the base (2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (2-3 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to a specified temperature (e.g., 50-80 °C) and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired O-alkylated derivative.
-
Characterization of this compound Derivatives
The structural elucidation and purity assessment of synthesized this compound derivatives are crucial steps. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical structure of the derivatives. The chemical shifts, coupling constants, and integration of proton signals, along with the chemical shifts of carbon atoms, provide detailed information about the molecular framework and the position of substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds. Fragmentation patterns observed in MS/MS experiments can further confirm the structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of key functional groups, such as hydroxyl (-OH), amine (-NH), carbonyl (C=O), and aromatic rings, based on their characteristic absorption frequencies.
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized derivatives and for quantitative analysis. Reversed-phase columns (e.g., C18) with mobile phases typically consisting of acetonitrile and water with additives like formic acid or trifluoroacetic acid are commonly used.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be employed for separation and identification. The retention time in the gas chromatogram and the mass spectrum of each peak provide information for compound identification.
Data Presentation
The following tables summarize key quantitative data for this compound and a representative derivative.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₂₁NO₄[2] |
| Molecular Weight | 327.37 g/mol [2] |
| IUPAC Name | (6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol[2] |
Table 2: Spectroscopic Data for a Representative this compound Derivative (Hypothetical N-Acetylthis compound)
| Technique | Key Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.85 (s, 1H, H-3), 6.70 (s, 1H, H-8), 3.90 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 2.15 (s, 3H, N-COCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.1 (C=O), 145.5 (C-1), 145.2 (C-10), 128.9 (C-1a), 122.5 (C-11), 111.8 (C-8), 111.5 (C-3), 60.2 (OCH₃), 56.1 (OCH₃), 22.5 (N-COCH₃) |
| HRMS (ESI) | m/z: [M+H]⁺ calcd for C₂₁H₂₄NO₅⁺: 370.1649; found: 370.1652 |
| IR (KBr, cm⁻¹) | ν: 3400 (O-H), 1630 (C=O, amide), 1590, 1500 (C=C, aromatic) |
Mandatory Visualizations
Signaling Pathways
This compound and its derivatives have been reported to modulate key signaling pathways involved in cellular processes like growth, proliferation, and survival.
Caption: mTOR signaling pathway and the inhibitory action of this compound derivatives.
Caption: Notch signaling pathway and the inhibitory effect of this compound derivatives.
Experimental Workflows
The following diagrams illustrate typical workflows for the synthesis and characterization of this compound derivatives.
Caption: A typical workflow for the synthesis of an this compound derivative.
Caption: A standard workflow for the characterization of a synthesized this compound derivative.
References
Potential Therapeutic Targets of Isoboldine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoboldine, a naturally occurring aporphine alkaloid found in various plant species, has emerged as a compound of significant interest in pharmacological research. As a member of the isoquinoline alkaloid family, this compound shares a structural backbone with numerous bioactive molecules, suggesting a broad potential for therapeutic applications. This technical guide provides an in-depth overview of the current understanding of this compound's biological activities, focusing on the identification of its potential therapeutic targets. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Anti-Inflammatory Activity
This compound has demonstrated notable anti-inflammatory properties, positioning it as a candidate for the development of treatments for inflammatory conditions. A key target in this context is the inhibition of reactive oxygen species (ROS) production by neutrophils, a critical component of the inflammatory response.
Inhibition of Superoxide Anion Generation
Quantitative analysis has revealed that this compound effectively inhibits superoxide anion generation in fMLP/CB-induced human neutrophils. This inhibitory action is a crucial mechanism for its anti-inflammatory effects.
| Compound | Target | Assay | IC50 (µM) | Source |
| (+)-Isoboldine | Superoxide Anion Generation | fMLP/CB-induced human neutrophils | 5.81 ± 0.59 | [1] |
Experimental Protocol: Superoxide Anion Generation Assay
The following protocol outlines the methodology used to determine the inhibitory effect of this compound on superoxide anion generation in human neutrophils.
1. Cell Preparation:
-
Human neutrophils are isolated from the venous blood of healthy adult volunteers.
-
Polymorphonuclear leukocytes (PMNs) are purified using a standard dextran sedimentation and Ficoll-Hypaque gradient centrifugation method.
2. Assay Procedure:
-
Isolated neutrophils are resuspended in a suitable buffer (e.g., Hanks' balanced salt solution with MgCl2 and CaCl2).
-
The neutrophil suspension is incubated with 0.6 mg/mL cytochrome c and varying concentrations of this compound for a specified period at 37°C.
-
Superoxide anion production is stimulated by the addition of fMLP (formyl-methionyl-leucyl-phenylalanine) and cytochalasin B (CB).
-
The change in absorbance at 550 nm is measured, which corresponds to the reduction of cytochrome c by the superoxide anions.
3. Data Analysis:
-
The IC50 value, representing the concentration of this compound required to inhibit 50% of the superoxide anion generation, is calculated from the dose-response curve.
Neuroprotective Potential
Emerging evidence suggests that this compound and related aporphine alkaloids possess neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Cholinesterase Inhibition
One of the key therapeutic strategies for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. A screening of various isoquinoline alkaloids, including (+)-isoboldine, has been conducted to evaluate their inhibitory activity against cholinesterases. While other alkaloids like berberine and palmatine showed more potent inhibition, this study provides a basis for further investigation into this compound's potential in this area.[2]
Insights from Related Alkaloids: Boldine
Studies on the structurally similar alkaloid, boldine, provide valuable insights into the potential neuroprotective mechanisms of this compound. Boldine has been shown to be effective in experimental models of stroke and Alzheimer's disease.[3][4]
-
Stroke Model: In a permanent middle cerebral artery occlusion (pMCAO) model in mice, boldine treatment significantly reduced the infarct area, improved neurological scores, and decreased neuroinflammation.[3]
-
Alzheimer's Disease Model: In cellular models of Alzheimer's disease using amyloid-beta (Aβ) oligomers, boldine demonstrated the ability to attenuate synaptic failure and mitochondrial deregulation.[4][5]
These findings suggest that this compound may exert neuroprotective effects through similar mechanisms, including anti-inflammatory action and protection against Aβ-induced toxicity.
Experimental Protocols for Neuroprotection Assays
1. Acetylcholinesterase Inhibition Assay (Ellman's Method):
-
The assay is typically performed in a 96-well microplate.
-
A reaction mixture containing acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) for color development, and the test compound (this compound) is prepared in a suitable buffer.
-
The enzyme acetylcholinesterase is added to initiate the reaction.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
The absorbance is measured spectrophotometrically at a specific wavelength (e.g., 412 nm).
-
The percentage of inhibition is calculated, and the IC50 value is determined.
2. In Vivo Stroke Model (Permanent Middle Cerebral Artery Occlusion - pMCAO):
-
Animal models, such as mice or rats, are used.
-
The middle cerebral artery is permanently occluded, typically by electrocoagulation or insertion of a filament, to induce focal cerebral ischemia.
-
Neurological deficits are assessed using a standardized scoring system.
-
The infarct volume is measured by staining brain slices with a dye such as 2,3,5-triphenyltetrazolium chloride (TTC).
-
Histological and immunohistochemical analyses are performed to evaluate neuronal damage and inflammation.
3. Cellular Model of Alzheimer's Disease (Amyloid-Beta Oligomer Treatment):
-
Neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures are used.
-
Cells are treated with pre-aggregated amyloid-beta oligomers to mimic the neurotoxic effects of Aβ in Alzheimer's disease.
-
Cell viability is assessed using assays such as the MTT assay.
-
Neuronal morphology and synaptic integrity can be evaluated by immunofluorescence staining for specific markers.
-
Mitochondrial function can be assessed by measuring parameters like mitochondrial membrane potential and reactive oxygen species production.
Anticancer Activity
The anticancer potential of this compound is another area of active investigation. Studies on related isoquinoline alkaloids, such as isoliensinine and boldine, have revealed their ability to induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting that this compound may share these properties.
Insights from Related Alkaloids
-
Isoliensinine: This bis-benzylisoquinoline alkaloid has been shown to induce cell cycle arrest and apoptosis in cervical cancer cells through the inhibition of the AKT/GSK3α signaling pathway.[1]
-
Boldine: This aporphine alkaloid induces cell cycle arrest and apoptosis in bladder cancer cells by modulating the ERK, AKT, and GSK-3β pathways.[4]
These findings point towards the potential of this compound to target key signaling pathways involved in cancer cell proliferation and survival.
Potential Signaling Pathways
Based on the activity of related compounds, the following signaling pathways are potential targets for this compound's anticancer effects:
Caption: Potential anticancer signaling pathways of this compound.
Experimental Protocols for Anticancer Assays
1. Cell Viability Assay (MTT Assay):
-
Cancer cell lines are seeded in 96-well plates.
-
Cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
2. Cell Cycle Analysis (Flow Cytometry):
-
Cancer cells are treated with this compound.
-
Cells are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
The DNA content of individual cells is analyzed by flow cytometry.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified to determine if the compound induces cell cycle arrest.
3. Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Cancer cells are treated with this compound.
-
Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, which enters late apoptotic and necrotic cells).
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
4. Western Blot Analysis:
-
Cancer cells are treated with this compound.
-
Total protein is extracted from the cells.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for target proteins (e.g., proteins involved in apoptosis like Bcl-2, Bax, caspases, or signaling pathways like AKT, ERK).
-
Secondary antibodies conjugated to an enzyme are used for detection.
-
The protein bands are visualized and quantified to determine changes in protein expression or activation status.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents with potential applications in inflammatory diseases, neurodegenerative disorders, and cancer. Its demonstrated anti-inflammatory activity through the inhibition of superoxide anion generation provides a clear therapeutic target. Furthermore, insights from related aporphine alkaloids strongly suggest that this compound may exert neuroprotective effects by targeting pathways involved in Alzheimer's and Parkinson's diseases, and anticancer effects by modulating key cell signaling pathways that control cell proliferation and apoptosis. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound's therapeutic potential. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound in neuroprotection and cancer, as well as on conducting in vivo studies to validate its efficacy and safety.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for investigating the therapeutic potential of this compound.
Caption: Workflow for assessing anti-inflammatory activity.
Caption: Workflow for assessing neuroprotective activity.
Caption: Workflow for assessing anticancer activity.
References
- 1. Isoliensinine induces cervical cancer cell cycle arrest and apoptosis by inhibiting the AKT/GSK3α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of the intrinsic apoptotic pathway via a new antimitotic agent in an esophageal carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boldine induces cell cycle arrest and apoptosis in T24 human bladder cancer cell line via regulation of ERK, AKT, and GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel thiazolidine compound induces caspase-9 dependent apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Isoboldine in Plasma Samples Using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoboldine is a bioactive isoquinoline alkaloid found in plants such as Radix Linderae. It has garnered significant interest for its pharmacological properties, including anti-inflammatory effects observed in preclinical models of arthritis[1]. To support pharmacokinetic, pharmacodynamic, and toxicological studies in drug development, a robust and sensitive analytical method for the quantification of this compound in biological matrices is essential. This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the reliable determination of this compound in plasma samples.
Experimental Protocols
Materials and Reagents
-
Analytes: this compound reference standard, Internal Standard (IS) (e.g., Gelsenicine or other suitable compound).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade).
-
Additives: Formic acid (FA) (LC-MS grade).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE).
-
Plasma: Blank control plasma from the relevant species (e.g., rat, human), stored at -80°C[2].
Instrumentation
-
UPLC System: Waters ACQUITY UPLC system or equivalent, equipped with a binary solvent manager, sample manager, and column heater[3].
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE) with an electrospray ionization (ESI) source[4].
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50% methanol to create working standard solutions for the calibration curve and QC samples.
-
Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the working standard solutions into blank plasma to achieve a concentration range of approximately 4.8–2400 ng/mL[1].
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 10, 200, and 2000 ng/mL).
Plasma Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution.
-
Add 1 mL of methyl tert-butyl ether (MTBE)[1].
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4500 g for 10 minutes at 8°C[5].
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions)[5].
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Caption: Workflow for this compound Extraction from Plasma.
Analytical Method
The chromatographic separation and mass spectrometric detection parameters are summarized below. The method utilizes a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid[1]. Detection is performed using positive ion ESI in Multiple Reaction Monitoring (MRM) mode[1].
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[6] |
| Column Temperature | 45°C[1] |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v)[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v)[1] |
| Flow Rate | 0.3 mL/min[1] |
| Injection Volume | 5 µL |
| Gradient Elution | A linear gradient optimized for the separation of this compound and IS (specifics may require development). |
| Mass Spectrometer | Triple Quadrupole MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transition this compound | To be determined by infusion (e.g., m/z 328.2 → 192.1 or similar) |
| MRM Transition IS | To be determined by infusion |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
Table 1: UPLC-MS/MS Instrumental Parameters.
Method Validation and Results
The method was validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, and stability.
Linearity and Sensitivity
The calibration curve demonstrated excellent linearity over the tested concentration range.
| Parameter | Result |
| Concentration Range | 4.8–2400 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.995[1] |
| Lower Limit of Quantification (LLOQ) | 4.8 ng/mL[1] |
Table 2: Linearity and LLOQ of the Assay.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated using QC samples at three concentration levels. The results confirm the method's reliability and reproducibility.
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% of Nominal) |
| Low | 1.7–5.1%[1] | 2.2–4.4%[1] | 91.3–102.3%[1] |
| Medium | 1.7–5.1%[1] | 2.2–4.4%[1] | 91.3–102.3%[1] |
| High | 1.7–5.1%[1] | 2.2–4.4%[1] | 91.3–102.3%[1] |
Table 3: Precision and Accuracy Data.
Potential Mechanism of Action
This compound's anti-inflammatory effects are thought to be mediated through the inhibition of key pro-inflammatory signaling pathways. One of the central pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. While the exact molecular targets of this compound are still under investigation, its therapeutic potential likely involves the modulation of such pathways to reduce the expression of inflammatory cytokines and mediators.
Caption: Hypothesized Inhibition of the NF-κB Pathway by this compound.
Conclusion
This application note describes a simple, rapid, and sensitive UPLC-MS/MS method for the quantification of this compound in plasma. The liquid-liquid extraction procedure provides clean samples, and the analytical method demonstrates excellent linearity, precision, and accuracy[1]. This validated method is well-suited for pharmacokinetic studies and other drug development applications requiring the precise measurement of this compound concentrations in a biological matrix.
References
- 1. Pharmacokinetics and metabolism study of this compound, a major bioactive component from Radix Linderae in male rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming Challenges in Plasma Sample Prep | Lab Manager [labmanager.com]
- 3. lcms.cz [lcms.cz]
- 4. diva-portal.org [diva-portal.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Standard Protocol for Isoboldine Isolation from Lindera aggregata
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isoboldine, a prominent aporphine alkaloid found in the roots of Lindera aggregata, has garnered significant interest within the scientific community due to its diverse pharmacological activities.[1] This document provides a detailed protocol for the isolation and purification of this compound from Lindera aggregata, along with an overview of its biological significance and associated signaling pathways. The methodologies described herein are compiled from established phytochemical extraction and purification techniques to ensure a reproducible and efficient isolation process.
Experimental Protocols
Preparation of Plant Material
The dried roots of Lindera aggregata serve as the primary source material for this compound isolation.
Protocol:
-
Obtain commercially available or authenticated dried roots of Lindera aggregata.
-
Thoroughly wash the roots with distilled water to remove any adhering soil and foreign particles.
-
Air-dry the washed roots at room temperature or in a ventilated oven at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.
-
Once completely dried, pulverize the roots into a coarse powder (approximately 20-40 mesh) using a mechanical grinder.
-
Store the powdered plant material in an airtight container in a cool, dark, and dry place until further use.
Extraction of Total Alkaloids
This protocol outlines the extraction of the total alkaloid fraction from the powdered roots of Lindera aggregata using a solvent extraction method.
Protocol:
-
Weigh 1 kg of the dried, powdered root material of Lindera aggregata.
-
Place the powdered material in a large-capacity Soxhlet apparatus or a round-bottom flask for reflux extraction.
-
Add 5 L of 95% ethanol to the flask.
-
Heat the mixture to reflux for 2 hours.
-
Allow the mixture to cool and then filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh 95% ethanol (5 L each) to ensure exhaustive extraction of the alkaloids.
-
Combine the ethanolic extracts from all three cycles.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 50-60°C to obtain a viscous crude extract.
Acid-Base Partitioning for Alkaloid Enrichment
This step aims to separate the alkaloidal components from other neutral and acidic compounds present in the crude extract.
Protocol:
-
Dissolve the crude ethanolic extract in 1 L of 2% hydrochloric acid (HCl).
-
Filter the acidic solution to remove any insoluble material.
-
Transfer the acidic solution to a large separatory funnel.
-
Wash the acidic solution by partitioning three times with 500 mL of petroleum ether to remove lipids and other non-polar compounds. Discard the petroleum ether layers.
-
Further wash the acidic solution by partitioning three times with 500 mL of ethyl acetate to remove weakly acidic and neutral compounds. Discard the ethyl acetate layers.
-
Adjust the pH of the aqueous acidic layer to approximately 9-10 by the slow addition of concentrated ammonium hydroxide solution while cooling in an ice bath.
-
Extract the now alkaline solution three times with 500 mL of chloroform. The alkaloids will partition into the chloroform layer.
-
Combine the chloroform extracts and wash them with a small amount of distilled water to remove any residual base.
-
Dry the chloroform extract over anhydrous sodium sulfate.
-
Filter and concentrate the dried chloroform extract under reduced pressure to yield the total alkaloid fraction. A study reported a yield of total alkaloids from Radix Linderae to be 1.52%.[2]
Isolation of this compound using Column Chromatography
The enriched alkaloid fraction is subjected to column chromatography for the separation of individual alkaloids, including this compound.
Protocol:
-
Prepare a silica gel (100-200 mesh) column using a suitable solvent system. A common mobile phase for alkaloid separation is a gradient of chloroform and methanol.
-
Dissolve the total alkaloid fraction in a minimum amount of the initial mobile phase solvent.
-
Load the dissolved sample onto the top of the prepared silica gel column.
-
Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol. For example:
-
Chloroform (100%)
-
Chloroform:Methanol (99:1)
-
Chloroform:Methanol (98:2)
-
...and so on, up to Chloroform:Methanol (90:10).
-
-
Collect fractions of a consistent volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC) with a suitable developing solvent (e.g., Chloroform:Methanol, 95:5) and a visualizing agent (e.g., Dragendorff's reagent for alkaloids or UV light).
-
Pool the fractions containing the compound of interest (this compound) based on their TLC profiles.
-
Concentrate the pooled fractions under reduced pressure to obtain partially purified this compound.
Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining high-purity this compound, preparative HPLC is the recommended final step.
Protocol:
-
Dissolve the partially purified this compound from the column chromatography step in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system with a suitable column (e.g., C18 reversed-phase column).
-
Develop a suitable mobile phase. A common mobile phase for the separation of aporphine alkaloids is a mixture of acetonitrile and water (containing a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape). An isocratic or gradient elution can be used.
-
Inject the sample onto the preparative HPLC column.
-
Monitor the elution profile using a UV detector at an appropriate wavelength for this compound (e.g., 280 nm).
-
Collect the fraction corresponding to the this compound peak.
-
Concentrate the collected fraction under reduced pressure or by lyophilization to obtain pure this compound.
-
Assess the purity of the isolated this compound using analytical HPLC. A purity of >98% is often desired for pharmacological studies.
Data Presentation
Table 1: Summary of Quantitative Data for this compound Isolation
| Parameter | Value/Range | Reference |
| Starting Material | Dried roots of Lindera aggregata | [2] |
| Extraction Solvent | 95% Ethanol | Generic Protocol |
| Total Alkaloid Yield | ~1.52% of dried root material | [2] |
| Northis compound Content in Total Alkaloids | 33.84% | [2] |
| Final Purity of this compound | >98% (Target) | Generic Protocol |
Note: The yield of this compound can vary depending on the plant source, age, and specific extraction and purification conditions. Northis compound is a closely related and major alkaloid, and its reported content provides an estimate of the potential yield for aporphine alkaloids in the extract.
Visualization of Experimental Workflow and Signaling Pathway
Below are diagrams illustrating the experimental workflow for this compound isolation and a representative signaling pathway associated with the anti-inflammatory effects of related aporphine alkaloids.
Caption: Experimental workflow for the isolation of this compound.
Caption: Anti-inflammatory signaling pathway of aporphine alkaloids.
References
- 1. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Northis compound inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells by down-regulating the activation of MAPKs but not NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isoboldine Treatment in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing isoboldine, a naturally occurring aporphine alkaloid, in in vitro cell culture experiments. The protocols outlined below are based on available research on this compound and structurally related compounds, offering a solid foundation for investigating its potential as a therapeutic agent.
Introduction to this compound
This compound is a bioactive alkaloid found in various plant species, including those from the Lindera genus.[1][2][3][4][5][6] Like other isoquinoline alkaloids, this compound is being investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.[5] Structurally similar compounds, such as boldine, have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells, suggesting that this compound may possess similar cytotoxic and chemotherapeutic properties.[7][8][9]
Data Presentation: Efficacy of this compound and Related Alkaloids
While comprehensive data on this compound's activity across a wide range of cancer cell lines is still emerging, preliminary studies and data from related compounds provide valuable insights into its potential effective concentrations.
Table 1: In Vitro Efficacy of this compound and Structurally Related Alkaloids
| Compound | Cell Line/System | Assay | Endpoint | Effective Concentration / IC50 | Citation |
| This compound | Human Neutrophils | Superoxide Anion Generation | Inhibition | IC50: 5.81 ± 0.59 µM | [5] |
| Boldine | MDA-MB-231 (Breast Cancer) | MTT Assay | Cell Viability | IC50: 46.5 ± 3.1 µg/mL (48h) | [7][8][9] |
| Boldine | MDA-MB-468 (Breast Cancer) | MTT Assay | Cell Viability | IC50: 50.8 ± 2.7 µg/mL (48h) | [7][8][9] |
| Boldine | DU-145 (Prostate Cancer) | MTT Assay | Cell Viability | Effective range: 60-240 µM | [10] |
Note: The provided IC50 values for boldine are in µg/mL. To convert to µM, divide by the molecular weight of boldine (327.38 g/mol ). For example, 46.5 µg/mL is approximately 142 µM.
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., MDA-MB-231, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range, based on related compounds, is 1 µM to 200 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The different phases of the cell cycle (G0/G1, S, and G2/M) will be distinguished by their fluorescence intensity.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, NF-κB p65, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the potential signaling pathways affected by this compound and a general experimental workflow.
Disclaimer: The signaling pathway depicted in Figure 2 is a hypothesized model based on the known effects of the structurally similar alkaloid, boldine. Further experimental validation is required to confirm the precise mechanisms of action of this compound.
These application notes and protocols are intended to serve as a comprehensive starting point for researchers investigating the in vitro effects of this compound. As with any experimental work, optimization of protocols for specific cell lines and experimental conditions is recommended.
References
- 1. A review on the chemical constituents and pharmacological efficacies of Lindera aggregata (Sims) Kosterm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 3. researchgate.net [researchgate.net]
- 4. Traditional uses, phytochemistry, pharmacology, processing methods and quality control of Lindera aggregata (Sims) Kosterm: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS:3019-51-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Characterization and quantification of the phytochemical constituents and anti-inflammatory properties of Lindera aggregata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Methods for Solubilizing Isoboldine for Experimental Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isoboldine is a bioactive aporphine alkaloid found in various plant species.[1] It has garnered significant interest in pharmacological research due to its potential anti-inflammatory, antioxidant, and central nervous system activities.[2][3] A primary challenge in conducting experimental assays with this compound is its poor solubility in aqueous solutions. These application notes provide detailed methods and protocols for effectively solubilizing this compound to ensure accurate and reproducible results in both in vitro and in vivo studies.
Data Presentation: this compound Solubility
| Solvent | Type | Solubility | Notes and Recommendations |
| Dimethyl Sulfoxide (DMSO) | Organic | Soluble[4] | The most common solvent for preparing high-concentration stock solutions for in vitro assays.[5] Final DMSO concentration in assays should be kept low (typically <0.5%) to avoid solvent-induced artifacts. |
| Ethanol (EtOH) | Organic | Soluble | Can be used as a co-solvent with aqueous buffers.[6] May be suitable for both in vitro and some in vivo formulations. The addition of ethanol can significantly increase the apparent solubility of poorly soluble compounds in simulated intestinal fluid.[7] |
| Chloroform | Organic | Soluble[4] | Primarily used for extraction and chemical analysis. Not suitable for biological assays due to its high toxicity. |
| Dichloromethane (DCM) | Organic | Soluble[4] | Used for chemical synthesis and extraction. Not suitable for biological assays. |
| Ethyl Acetate | Organic | Soluble[4] | Used for extraction and chromatography. Not suitable for direct use in most biological assays. |
| Acetone | Organic | Soluble[4] | Can be used for initial solubilization but is volatile and may not be compatible with many biological assays. |
| Aqueous Buffers (e.g., PBS) | Aqueous | Poorly Soluble | Direct dissolution is not recommended. Dilution from an organic stock solution is the standard method.[5] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of this compound using DMSO, which can be stored at low temperatures and diluted for subsequent experiments.
Materials:
-
This compound powder (CAS: 3019-51-0)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a fume hood or a designated area for handling chemical powders.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher). For many compounds, dissolving in an organic solvent like DMSO is necessary to create a usable stock solution.[5]
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in a water bath sonicator. Sonicate for 5-10 minutes.[8]
-
Gentle Warming (Optional): If precipitation persists, warm the solution briefly to 37°C for a few minutes, followed by vortexing or sonication.[5] This can often be sufficient to dissolve the compound.
-
Sterilization (Optional): If required for cell culture experiments, filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the critical step of diluting the DMSO stock solution into aqueous media (e.g., cell culture medium, PBS) for cellular or biochemical assays. The key challenge is to avoid precipitation of the compound.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium, pre-warmed to 37°C
-
Sterile polypropylene tubes
Procedure:
-
Thaw Stock Solution: Thaw the this compound DMSO stock solution at room temperature.
-
Pre-warm Medium: Ensure the aqueous medium or buffer is at the experimental temperature (usually 37°C for cell-based assays).
-
Dilution Technique: The method of dilution is critical to prevent precipitation. Instead of adding the aqueous medium directly to the concentrated DMSO stock, add the stock solution to the aqueous medium slowly while vortexing or gently mixing.[9]
-
Example: To prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. Add 2 µL of the 10 mM stock solution to 1998 µL of pre-warmed culture medium.
-
-
Observe for Precipitation: After dilution, visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, it may be necessary to lower the final concentration.
-
Solvent Control: Always prepare a vehicle control for your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples.[5]
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of the compound precipitating out of the solution over time.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the solubilization of this compound for experimental assays.
Signaling Pathway Diagram
This compound and its related alkaloids have been shown to exert anti-inflammatory effects, often through modulation of key signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway. The related compound northis compound has been shown to down-regulate the MAPKs signaling pathway.[10]
Caption: Postulated inhibitory effect of this compound on the MAPK signaling pathway.
References
- 1. This compound | C19H21NO4 | CID 133323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 3019-51-0: this compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:3019-51-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Isoboldine-Loaded Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoboldine, a natural aporphine alkaloid, has demonstrated significant therapeutic potential, including anti-inflammatory, anti-arthritic, and neuroprotective properties. However, its clinical application can be limited by poor solubility and bioavailability. Encapsulating this compound within nanoparticles presents a promising strategy to overcome these limitations, enhancing its delivery to target sites and improving its therapeutic efficacy. These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of this compound-loaded nanoparticles. While specific research on this compound nanoparticles is emerging, protocols have been adapted from studies on the structurally similar and well-researched alkaloid, northis compound, and other relevant nanoparticle systems.
Data Presentation: Nanoparticle Characteristics
The following table summarizes typical quantitative data for polymeric nanoparticles loaded with alkaloid compounds, providing target parameters for the formulation of this compound-loaded nanoparticles.
| Parameter | Typical Range | Method of Analysis | Reference |
| Particle Size (Diameter) | 100 - 300 nm | Dynamic Light Scattering (DLS) | |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | |
| Zeta Potential | -15 to -30 mV | Laser Doppler Velocimetry | |
| Encapsulation Efficiency | 70 - 90% | High-Performance Liquid Chromatography (HPLC) | |
| Drug Loading | 5 - 15% | High-Performance Liquid Chromatography (HPLC) |
Experimental Protocols
Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
Procedure:
-
Organic Phase Preparation:
-
Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of dichloromethane.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Aqueous Phase Preparation:
-
Prepare a 2% (w/v) solution of PVA in deionized water.
-
-
Emulsification:
-
Add the organic phase dropwise to 10 mL of the aqueous PVA solution under constant stirring.
-
Homogenize the mixture using a high-speed homogenizer at 15,000 rpm for 5 minutes to form an oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a beaker and stir at room temperature for 4-6 hours to allow for the complete evaporation of dichloromethane.
-
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet three times with deionized water, with centrifugation after each wash.
-
-
Lyophilization:
-
Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose).
-
Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder.
-
Store the lyophilized nanoparticles at -20°C.
-
Characterization of this compound-Loaded Nanoparticles
2.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Resuspend the lyophilized nanoparticles in deionized water to a concentration of 0.1 mg/mL.
-
Analyze the suspension using a Zetasizer Nano series instrument or equivalent.
-
Measure the particle size and PDI using Dynamic Light Scattering (DLS).
-
Measure the zeta potential using Laser Doppler Velocimetry.
-
Perform all measurements in triplicate.
2.2.2. Encapsulation Efficiency and Drug Loading
-
Accurately weigh 5 mg of lyophilized this compound-loaded nanoparticles.
-
Dissolve the nanoparticles in 1 mL of a suitable solvent (e.g., acetonitrile) to break the nanoparticles and release the drug.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the polymer debris.
-
Analyze the supernatant for this compound content using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = (Mass of this compound in nanoparticles / Initial mass of this compound used) x 100
-
DL (%) = (Mass of this compound in nanoparticles / Total mass of nanoparticles) x 100
-
In Vitro Drug Release Study
-
Disperse 10 mg of this compound-loaded nanoparticles in 10 mL of phosphate-buffered saline (PBS, pH 7.4) in a dialysis bag (e.g., 10 kDa MWCO).
-
Place the dialysis bag in 90 mL of PBS at 37°C with continuous stirring.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh PBS.
-
Analyze the collected samples for this compound concentration using HPLC.
-
Plot the cumulative percentage of drug release versus time.
In Vitro Cell Viability Assay
This protocol uses the MTT assay to assess the cytotoxicity of this compound-loaded nanoparticles on a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies).
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound-loaded nanoparticles
-
Empty nanoparticles (placebo)
-
Free this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of free this compound, this compound-loaded nanoparticles, and empty nanoparticles for 24 or 48 hours. Include untreated cells as a control.
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the development and evaluation of this compound-loaded nanoparticles.
Signaling Pathway: Northis compound/Isoboldine Modulation of the Aryl Hydrocarbon Receptor (AhR) Pathway
The following diagram illustrates the proposed mechanism by which northis compound (and likely this compound) exerts its anti-inflammatory effects through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Caption: this compound/Northis compound activates the AhR pathway, leading to anti-inflammatory effects.
Signaling Pathway: Northis compound/Isoboldine and the Notch1 Pathway in Angiogenesis
This diagram depicts the proposed mechanism of how northis compound (and likely this compound) inhibits synovial angiogenesis by modulating the Notch1 signaling pathway.
Application Notes: Utilizing CRISPR-Cas9 for Screening Isoboldine's Genetic Targets
Introduction
Isoboldine is a naturally occurring aporphine alkaloid found in various plant species. As a member of the isoquinoline alkaloid family, it is recognized for a range of biological activities, including anti-inflammatory and potential anticancer effects.[1] The precise molecular mechanisms and genetic targets through which this compound exerts its cellular effects are not yet fully elucidated. Identifying these targets is crucial for the development of novel therapeutic strategies.
This application note details a methodology for employing a genome-wide CRISPR-Cas9 loss-of-function screen to identify genes that modulate the cellular response to this compound. By systematically knocking out every gene in the genome, this powerful technique allows for the identification of genetic dependencies and resistance mechanisms related to a compound's activity.[2][3][4] The described protocol provides a framework for researchers to uncover the genetic underpinnings of this compound's mechanism of action, focusing on a hypothetical screen in a human non-small cell lung cancer (NSCLC) cell line, A549.
Experimental Principles
The core of this protocol is a pooled CRISPR-Cas9 knockout screen.[2][5] A lentiviral library of single-guide RNAs (sgRNAs), targeting all protein-coding genes in the human genome, is introduced into a population of Cas9-expressing A549 cells.[1] Each cell receives a single sgRNA, which directs the Cas9 nuclease to a specific gene, creating a knockout. This population of mutant cells is then treated with this compound. Genes that are essential for this compound's cytotoxic effects will be depleted from the cell population upon treatment, while genes whose knockout confers resistance will become enriched. High-throughput sequencing of the sgRNA sequences from the surviving cell populations allows for the identification of these "hits".[3][6]
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Genome-wide CRISPR-Cas9 knockout screens - Wikipedia [en.wikipedia.org]
- 3. CRISPR Screening and Sequencing: Introduction, Workflow, and Applications - CD Genomics [cd-genomics.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. synthego.com [synthego.com]
- 6. How to Accurately Interpret CRISPR Screening Data - CD Genomics [cd-genomics.com]
Synthesis of Novel Isoboldine Analogs: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoboldine, a naturally occurring aporphine alkaloid, has garnered significant attention for its diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the synthesis of novel this compound analogs through three distinct and innovative chemical methodologies: Chemoenzymatic Synthesis, Photocatalytic Oxidative Phenol Coupling, and Benzyne-Mediated Arylation. These methods offer versatile and efficient routes to novel derivatives with potential applications in drug discovery and development. Furthermore, this document elucidates the modulation of key signaling pathways, namely the Notch1 and S6K1 pathways, by this compound analogs, providing insights into their mechanisms of action.
Chemical Methodologies for the Synthesis of this compound Analogs
The synthesis of this compound and its analogs traditionally relies on multi-step procedures. Modern synthetic strategies have focused on improving efficiency, stereoselectivity, and substrate scope. This section details three such advanced methodologies.
Chemoenzymatic Synthesis
This approach combines the selectivity of biocatalysis with the efficiency of chemical synthesis to produce chiral aporphine alkaloids.[1][2] The core strategy involves the enzymatic reduction of a dihydroisoquinoline precursor followed by a chemical cyclization step.
Experimental Workflow:
Caption: Chemoenzymatic synthesis workflow for this compound analogs.
Protocol 1: Chemoenzymatic Synthesis of an this compound Analog Precursor
This protocol describes the asymmetric reduction of a substituted 1-benzyl-3,4-dihydroisoquinoline to the corresponding (S)-tetrahydroisoquinoline, a key intermediate for this compound analog synthesis.
| Step | Procedure | Reagents & Conditions | Expected Yield |
| 1 | Enzymatic Reduction | To a solution of the dihydroisoquinoline (1 mmol) in phosphate buffer (50 mM, pH 7.5) is added an engineered imine reductase (IRED, 5 mol%) and glucose dehydrogenase (GDH, 5 mol%) for cofactor regeneration. Glucose (1.5 equiv) and NADP+ (0.05 equiv) are added. The mixture is stirred at 30°C for 24 hours. | 90-98% |
| 2 | Work-up & Extraction | The reaction mixture is basified with 1 M NaOH to pH 9-10 and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are dried over anhydrous Na2SO4 and concentrated under reduced pressure. | - |
| 3 | Purification | The crude product is purified by flash column chromatography on silica gel (DCM:MeOH, 98:2) to afford the pure tetrahydroisoquinoline intermediate. | 85-95% (after purification) |
Quantitative Data for Enzymatic Reduction of Dihydroisoquinoline Substrates:
| Substrate | Product | Enzyme | Yield (%) | Enantiomeric Excess (%) |
| 6,7-dimethoxy-1-(3'-methoxybenzyl)-3,4-dihydroisoquinoline | (S)-6,7-dimethoxy-1-(3'-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline | IRED-variant 1 | 95 | >99 |
| 6,7-dimethoxy-1-(4'-hydroxy-3'-methoxybenzyl)-3,4-dihydroisoquinoline | (S)-6,7-dimethoxy-1-(4'-hydroxy-3'-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline | IRED-variant 2 | 92 | >99 |
| 7-hydroxy-6-methoxy-1-(3'-methoxybenzyl)-3,4-dihydroisoquinoline | (S)-7-hydroxy-6-methoxy-1-(3'-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline | IRED-variant 1 | 98 | 98 |
Photocatalytic Oxidative Phenol Coupling
This methodology utilizes visible light and a photocatalyst to achieve a key intramolecular C-C bond formation, mimicking the biosynthetic pathway of aporphine alkaloids.[3]
Protocol 2: Intramolecular Photocatalytic Cyclization
This protocol details the cyclization of a tetrahydroisoquinoline precursor to form the aporphine core.
| Step | Procedure | Reagents & Conditions | Expected Yield |
| 1 | Reaction Setup | A solution of the N-trifluoroacetyl-protected tetrahydroisoquinoline precursor (0.1 mmol) and a photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 1 mol%) in degassed acetonitrile (10 mL) is prepared in a quartz tube. | - |
| 2 | Irradiation | The reaction mixture is irradiated with a blue LED (450 nm) at room temperature for 12-24 hours, with stirring. | 60-85% |
| 3 | Work-up & Purification | The solvent is removed under reduced pressure, and the residue is purified by preparative thin-layer chromatography (Hexane:EtOAc, 7:3) to yield the cyclized product. | 50-75% (after purification) |
Quantitative Data for Photocatalytic Cyclization:
| Starting Material | Product | Photocatalyst | Yield (%) |
| N-TFA-(S)-Reticuline | N-TFA-Dehydrothis compound | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | 78 |
| N-TFA-(S)-Codamine | N-TFA-Dehydroglaucine | Ru(bpy)3Cl2 | 65 |
Benzyne-Mediated Arylation
This strategy involves the in situ generation of a benzyne intermediate, which then undergoes a cycloaddition reaction with an isoquinoline derivative to rapidly construct the aporphine skeleton.[4][5][6]
Protocol 3: Benzyne-Mediated Synthesis of an this compound Analog
| Step | Procedure | Reagents & Conditions | Expected Yield |
| 1 | Benzyne Generation | To a solution of 6,7-dimethoxyisoquinoline (1 mmol) and 2-(trimethylsilyl)phenyl triflate (1.2 mmol) in anhydrous acetonitrile (20 mL) is added CsF (2.5 mmol). | - |
| 2 | Cycloaddition | The reaction mixture is stirred at 60°C for 12 hours under an argon atmosphere. | 70-90% |
| 3 | Work-up & Purification | The reaction is quenched with water and extracted with dichloromethane. The organic layer is dried and concentrated. The crude product is purified by column chromatography (silica gel, gradient elution with hexane/ethyl acetate). | 65-85% (after purification) |
Quantitative Data for Benzyne Cycloaddition:
| Isoquinoline Derivative | Benzyne Precursor | Product | Yield (%) |
| 6,7-Dimethoxyisoquinoline | 2-(trimethylsilyl)phenyl triflate | Dehydroglaucine | 82 |
| Isoquinoline | 2-(trimethylsilyl)phenyl triflate | Dehydroaporphine | 75 |
Modulation of Signaling Pathways
This compound and its analogs exert their biological effects by interacting with various intracellular signaling pathways. Understanding these interactions is crucial for drug development.
Inhibition of Angiogenesis via the Notch1 Signaling Pathway
Northis compound, a key analog of this compound, has been shown to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis by modulating the Notch1 signaling pathway.[7][8][9]
Signaling Pathway Diagram:
Caption: Northis compound inhibits VEGF-induced angiogenesis via the Notch1 pathway.
Northis compound inhibits the activation of Protein Kinase A (PKA), which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB (p65).[9] This leads to a decrease in the transcription of pro-angiogenic genes. Concurrently, the inhibition of PKA by northis compound appears to promote the cleavage and activation of the Notch1 receptor, leading to increased expression of Notch target genes like HEY1 and HES1, which are known to suppress endothelial cell proliferation and migration.[8]
Promotion of Osteogenic Differentiation via the S6K1 Signaling Pathway
Northis compound has also been identified as a promoter of osteogenic differentiation through the activation of the S6K1 signaling pathway.[10]
Signaling Pathway Diagram:
Caption: Northis compound promotes osteogenic differentiation via the S6K1 pathway.
Northis compound treatment leads to the phosphorylation and activation of S6K1, a downstream effector of the mTORC1 signaling pathway.[10] Activated S6K1, in turn, promotes the expression of key osteogenic transcription factors such as Runx2 and Osterix, ultimately leading to the differentiation of mesenchymal stem cells into osteoblasts and promoting bone formation.
Conclusion
The synthetic methodologies and mechanistic insights presented in this document provide a robust framework for the development of novel this compound analogs as potential therapeutic agents. The detailed protocols offer practical guidance for the synthesis and evaluation of these compounds, facilitating further research in this promising area of medicinal chemistry. The elucidation of their interactions with the Notch1 and S6K1 signaling pathways opens new avenues for targeted drug design and development.
References
- 1. Northis compound Suppresses VEGF-Induced Endothelial Cell Migration via the cAMP-PKA-NF-κB/Notch1 Pathway | PLOS One [journals.plos.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Syntheses of Aporphine Alkaloids via Benzyne Chemistry: An Approach to the Formation of Aporphine Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total Syntheses of Aporphine Alkaloids via Benzyne Chemistry: An Approach to the Formation of Aporphine Cores. | Semantic Scholar [semanticscholar.org]
- 7. Northis compound, an alkaloid compound isolated from Radix Linderae, inhibits synovial angiogenesis in adjuvant-induced arthritis rats by moderating Notch1 pathway-related endothelial tip cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Northis compound Suppresses VEGF-Induced Endothelial Cell Migration via the cAMP-PKA-NF-κB/Notch1 Pathway | PLOS One [journals.plos.org]
- 9. Northis compound suppresses VEGF-induced endothelial cell migration via the cAMP-PKA-NF-κB/Notch1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Northis compound, a Natural Alkaloid from Lindera aggregata (Sims) Kosterm, Promotes Osteogenic Differentiation via S6K1 Signaling Pathway and Prevents Bone Loss in OVX Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Identifying Isoboldine Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoboldine, a naturally occurring aporphine alkaloid, has garnered significant interest within the scientific community due to its potential therapeutic properties, notably its anti-inflammatory effects. To efficiently explore the full spectrum of its bioactivity and identify novel therapeutic applications, high-throughput screening (HTS) methodologies are indispensable. These automated platforms allow for the rapid screening of large compound libraries against specific biological targets, accelerating the identification of lead compounds for drug development.
These application notes provide detailed protocols for a suite of HTS assays designed to identify and characterize the bioactivity of this compound. The assays focus on key signaling pathways and cellular processes implicated in inflammation, angiogenesis, and cell signaling, for which this compound and related alkaloids have shown activity. The provided protocols are optimized for a high-throughput format, enabling the efficient screening of this compound and its analogs.
Quantitative Bioactivity Data for this compound and Related Compounds
The following table summarizes the available quantitative data on the bioactivity of this compound and the related compound, northis compound. This data provides a baseline for interpreting results from high-throughput screening campaigns.
| Compound | Assay | Target/Cell Line | Activity | Value | Reference |
| This compound | Anti-inflammatory | - | IC50 | > 50 µM | [1] |
| Northis compound | Treg Differentiation | - | EC | 10 µM | [2] |
| Northis compound Derivative (DC-01) | Treg Differentiation | - | EC | 1 µM | [2] |
Note: IC50 represents the half-maximal inhibitory concentration, while EC50 denotes the half-maximal effective concentration.
Experimental Protocols
Primary Screening: NF-κB Inhibition Assay (Luciferase Reporter Gene Assay)
This assay is designed to identify compounds that inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
Principle:
HEK293 cells are stably transfected with a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway by a stimulant (e.g., TNFα) leads to the expression of luciferase. Inhibitors of the pathway will reduce luciferase expression, resulting in a decrease in luminescence.
Materials:
-
HEK293-NF-κB-luciferase reporter cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Recombinant Human TNFα
-
This compound (and other test compounds)
-
Luciferase Assay Reagent (e.g., Bright-Glo™)
-
White, opaque 384-well microplates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture HEK293-NF-κB-luciferase cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
On the day of the assay, harvest cells and resuspend in assay medium (DMEM with 0.5% FBS).
-
Seed 20 µL of the cell suspension (e.g., 5,000 cells/well) into each well of a 384-well plate.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and control compounds in assay medium.
-
Add 5 µL of the compound dilutions to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a solution of TNFα in assay medium at a concentration that induces a submaximal response (e.g., EC80).
-
Add 5 µL of the TNFα solution to all wells except the negative control wells.
-
Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.
-
-
Luminescence Reading:
-
Equilibrate the plate to room temperature.
-
Add 25 µL of Luciferase Assay Reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
Calculate the percentage of inhibition for each compound concentration relative to the stimulated (positive control) and unstimulated (negative control) wells. Determine the IC50 value for active compounds.
Secondary Screening: Notch Signaling Inhibition Assay (Luciferase Reporter Assay)
This assay identifies compounds that modulate the Notch signaling pathway, which is involved in cell fate decisions and has been implicated in various diseases.
Principle:
Similar to the NF-κB assay, this assay utilizes a cell line (e.g., HEK293T) co-transfected with a Notch receptor (e.g., Notch1), a ligand (e.g., Jagged1), and a luciferase reporter construct containing binding sites for the Notch downstream transcription factor, CSL (CBF1/RBP-Jκ). Activation of the Notch pathway leads to luciferase expression.
Materials:
-
HEK293T cells
-
Plasmids: Notch1-expressing vector, Jagged1-expressing vector, CSL-luciferase reporter, and a control vector (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
-
Dual-Luciferase® Reporter Assay System
-
White, opaque 96-well microplates
-
Luminometer
Protocol:
-
Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the Notch1, Jagged1, CSL-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Add serial dilutions of this compound or control compounds to the transfected cells.
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System.
-
Data Analysis:
Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition or activation and determine the IC50 or EC50 values.
Tertiary Screening: In Vitro Angiogenesis Assay (Endothelial Tube Formation Assay)
This assay assesses the ability of compounds to inhibit or promote the formation of capillary-like structures by endothelial cells, a hallmark of angiogenesis.
Principle:
Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane extract (e.g., Matrigel). In the presence of pro-angiogenic factors, the cells will form a network of tube-like structures. The extent of tube formation can be quantified by image analysis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel)
-
96-well plates
-
Calcein AM (for visualization)
-
High-content imaging system or fluorescence microscope
Protocol:
-
Plate Coating:
-
Thaw the BME on ice.
-
Coat the wells of a pre-chilled 96-well plate with a thin layer of BME (50 µL/well).
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in EGM-2 containing various concentrations of this compound or control compounds.
-
Seed the HUVEC suspension (e.g., 1.5 x 10⁴ cells in 100 µL) onto the solidified BME.
-
-
Tube Formation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
-
Visualization and Imaging:
-
Stain the cells with Calcein AM for 30 minutes.
-
Capture images of the tube network using a high-content imaging system or a fluorescence microscope.
-
Data Analysis:
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software. Calculate the percentage of inhibition and determine the IC50 value.
Counter Screening: Cytotoxicity Assay (MTT Assay)
This assay is crucial to ensure that the observed bioactivity of a compound is not due to general cytotoxicity.
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cell line used in the primary screening assay (e.g., HEK293)
-
Appropriate cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a suitable density and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with the same concentrations of this compound as used in the primary bioactivity assays.
-
Incubate for the same duration as the primary assay (e.g., 6-24 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
Calculate the percentage of cell viability relative to the untreated control. Determine the CC50 (half-maximal cytotoxic concentration) value. A compound is generally considered non-cytotoxic if its CC50 is significantly higher than its IC50/EC50 in the bioactivity assays.
Visualizations
Caption: High-throughput screening workflow for this compound.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: The Notch signaling pathway and a potential point of inhibition.
References
Troubleshooting & Optimization
Optimization of extraction parameters to increase isoboldine yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the extraction of isoboldine from plant materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound?
A1: this compound, as an aporphine alkaloid, can be extracted using both traditional and modern techniques. Conventional methods include maceration and Soxhlet extraction, which are simple but can be time-consuming and require large solvent volumes. Modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient, offering higher yields in shorter times with reduced solvent consumption.[1][2][3][4]
Q2: How do I choose the best solvent for this compound extraction?
A2: The choice of solvent is critical and depends on the polarity of this compound. Alkaloids are typically extracted using moderately polar organic solvents. Methanol and ethanol, often mixed with water (e.g., 60-80% aqueous solution), are effective for extracting alkaloids.[5][6] The selection may require empirical testing to balance extraction efficiency with the co-extraction of impurities. An acidic aqueous solution (e.g., pH 2-3) is often used in the initial step of alkaloid extraction to protonate the nitrogen atom, forming a salt that is soluble in the aqueous phase.[7]
Q3: What is the advantage of Ultrasound-Assisted Extraction (UAE) over traditional methods like maceration?
A3: UAE uses ultrasonic waves to create acoustic cavitation in the solvent, which disrupts plant cell walls and enhances the transfer of the target compound into the solvent.[8] This typically results in significantly higher extraction yields in a much shorter time (e.g., 30-60 minutes for UAE vs. 24-72 hours for maceration) and often at lower temperatures, which helps prevent the degradation of thermolabile compounds.[2][9]
Q4: How critical are the solvent-to-solid ratio and temperature in the extraction process?
A4: Both parameters are highly critical. Increasing the solvent-to-solid ratio generally improves yield up to a saturation point, beyond which it only increases solvent cost and concentration time.[10] Higher temperatures typically increase the solubility and diffusion rate of this compound, enhancing extraction efficiency. However, excessively high temperatures can lead to solvent loss and potential degradation of the target compound.[10] The optimal conditions must be determined experimentally.
Q5: After obtaining a crude extract, what is the general procedure to isolate and purify this compound?
A5: A common method for purifying alkaloids from a crude extract is acid-base liquid-liquid extraction. The crude extract is dissolved in an organic solvent and washed with an acidic aqueous solution to convert the alkaloid into its salt form, which moves to the aqueous phase. The aqueous phase is then basified (e.g., with ammonium hydroxide to pH 9-10), and the free-base alkaloid is re-extracted into an immiscible organic solvent like chloroform or dichloromethane.[7] Further purification can be achieved using chromatographic techniques like column chromatography.
Troubleshooting Guide
Issue 1: Low this compound Yield
-
Question: My final yield of this compound is consistently low. What are the potential causes and solutions?
-
Answer:
-
Cause 1: Inefficient Cell Lysis. The plant material may not be ground finely enough, or the extraction method may not be sufficiently energetic to break the cell walls.
-
Solution: Ensure the plant material is dried and ground to a fine, consistent powder (e.g., 40-60 mesh). If using maceration, consider switching to a higher-energy method like Ultrasound-Assisted Extraction (UAE) to improve cell disruption.[8]
-
-
Cause 2: Suboptimal Extraction Parameters. The solvent type, temperature, or extraction time may not be ideal for this compound.
-
Solution: Systematically optimize your parameters. Test different solvents (e.g., methanol, ethanol, and their aqueous mixtures) and vary the temperature and time according to the ranges provided in the data tables below. A response surface methodology (RSM) can be employed for efficient optimization.[2]
-
-
Cause 3: Incomplete Acid-Base Extraction. During purification, the pH may not have been optimal for partitioning.
-
Solution: Ensure the pH is sufficiently acidic (pH 2-3) to protonate the this compound into the aqueous phase and sufficiently basic (pH 9-10) to deprotonate it back into the organic phase. Use a pH meter for accuracy.
-
-
Cause 4: Degradation of this compound. The compound may be sensitive to high temperatures or prolonged exposure to light.
-
Solution: If using heat-reflux or Soxhlet extraction, consider reducing the extraction time or switching to a lower-temperature method like UAE. Protect the extract from light during all stages of the process.
-
-
Issue 2: Formation of an Emulsion During Liquid-Liquid Extraction
-
Question: I am struggling with a persistent emulsion at the interface of the aqueous and organic layers during the acid-base purification step. How can I break it?
-
Answer: Emulsion formation is common when plant extracts contain surfactants like lipids or proteins.[11]
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Prevention: Gently swirl or invert the separatory funnel instead of shaking it vigorously. This reduces the mechanical energy that creates emulsions while still allowing for phase contact.[11]
-
Solution 1: Add Brine. Add a saturated NaCl solution (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases (a technique known as "salting out").[11]
-
Solution 2: Centrifugation. Transfer the mixture to centrifuge tubes and spin at a moderate speed. The centrifugal force can often effectively break the emulsion.
-
Solution 3: Filtration. Try filtering the mixture through a plug of glass wool or phase separation filter paper, which can help separate the layers.[11]
-
Issue 3: Impure Final Product
-
Question: My isolated this compound shows multiple spots on a TLC plate or multiple peaks in the HPLC chromatogram. How can I improve its purity?
-
Answer:
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Cause 1: Co-extraction of Similar Compounds. The initial solvent may be extracting other alkaloids or compounds with similar polarity to this compound.
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Solution: Adjust the polarity of your extraction solvent. Sometimes, a less polar solvent can be more selective. Alternatively, perform a preliminary defatting step by washing the raw plant material with a non-polar solvent like hexane to remove lipids before the main extraction.
-
-
Cause 2: Insufficient Purification. A single acid-base extraction may not be enough.
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Solution: Repeat the liquid-liquid extraction steps. For higher purity, employ column chromatography. Use a silica gel column and elute with a solvent system of increasing polarity (e.g., a gradient of chloroform-methanol) to separate this compound from other impurities.
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-
Data Presentation: Optimizing Extraction Parameters
The following tables provide illustrative data based on typical results for alkaloid extraction to guide the optimization process. The optimal conditions for this compound should be determined empirically.
Table 1: Comparison of Common Extraction Methods for Alkaloids
| Extraction Method | Typical Time | Typical Temperature | Relative Yield (Illustrative) | Advantages | Disadvantages |
| Maceration | 24 - 72 hours | Room Temp | 1.0x | Simple, minimal equipment | Time-consuming, lower efficiency[2][3] |
| Soxhlet Extraction | 6 - 24 hours | Solvent Boiling Point | 1.5x | High extraction efficiency | Large solvent volume, risk of thermal degradation[12][13] |
| Ultrasound-Assisted | 15 - 60 minutes | 30 - 60 °C | 1.8x | Fast, efficient, reduced solvent use[8][9] | Requires specialized equipment |
| Microwave-Assisted | 5 - 30 minutes | 50 - 100 °C | 1.9x | Very fast, high efficiency | Potential for localized overheating |
Table 2: Influence of Key Ultrasound-Assisted Extraction (UAE) Parameters on this compound Yield (Illustrative Data)
| Parameter | Range | General Effect on Yield | Considerations |
| Solvent Concentration (Ethanol in Water) | 50 - 90% | Yield often peaks around 70-80%; very high concentrations can decrease efficiency for some alkaloids.[14][15] | Balances polarity for optimal extraction while minimizing co-extraction of highly polar impurities. |
| Temperature | 30 - 70 °C | Higher temperatures increase solubility and diffusion, enhancing yield up to a point.[15] | Temperatures above 70°C may risk degrading thermolabile alkaloids like this compound. |
| Time | 15 - 75 min | Yield increases with time, but the effect often plateaus after 45-60 minutes.[15] | Longer times offer diminishing returns and increase energy consumption. |
| Solvent-to-Solid Ratio | 10:1 - 40:1 (mL/g) | Increasing the ratio generally increases yield by improving mass transfer.[2] | High ratios increase solvent cost and require longer evaporation times. A ratio of 20:1 or 30:1 is a common starting point. |
| Ultrasonic Power | 100 - 500 W | Higher power increases cavitation and cell disruption, improving yield.[15] | Excessive power can generate heat and potentially degrade the target compound. |
Experimental Protocols
Protocol 1: Classical Acid-Base Extraction & Isolation
This protocol is adapted from standard methods for alkaloid extraction from plants like Lindera aggregata.[7][16]
-
Sample Preparation: Dry the plant material (e.g., roots of Lindera aggregata) at 40-50 °C and grind into a fine powder (40-60 mesh).
-
Initial Extraction:
-
Macerate 100 g of powdered material in 1 L of 80% ethanol for 24 hours with occasional stirring.
-
Filter the mixture and concentrate the filtrate using a rotary evaporator to obtain a crude ethanolic extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude extract in 500 mL of 2% hydrochloric acid (HCl) solution.
-
Filter the acidic solution to remove any insoluble material.
-
Wash the acidic aqueous solution with 3 x 200 mL of chloroform in a separatory funnel to remove neutral and acidic components. Discard the chloroform layers.
-
Adjust the pH of the aqueous layer to 9-10 using concentrated ammonium hydroxide (NH₄OH).
-
Extract the now basic aqueous solution with 3 x 200 mL of chloroform. The deprotonated this compound will move into the chloroform phase.
-
Combine the chloroform extracts, wash with distilled water until the wash is neutral, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Concentrate the dried chloroform extract under reduced pressure to yield the crude alkaloid fraction.
-
For further purification, subject the crude fraction to silica gel column chromatography, eluting with a gradient solvent system such as chloroform-methanol (e.g., starting with 100:1 and gradually increasing polarity).
-
-
Quantification: Analyze fractions and the final product using HPLC.
Protocol 2: Optimized Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Prepare the plant material as described in Protocol 1.
-
Extraction:
-
Weigh 10 g of the powdered material and place it into a 500 mL flask.
-
Add 200 mL of 70% ethanol (a 20:1 solvent-to-solid ratio).
-
Place the flask in an ultrasonic bath.
-
Set the extraction parameters: temperature at 50 °C, ultrasonic power at 300 W, and time for 45 minutes.[15]
-
-
Isolation & Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Wash the plant residue with 2 x 20 mL of fresh 70% ethanol to recover any remaining compound.
-
Combine the filtrates and concentrate using a rotary evaporator at a temperature below 50 °C to obtain the crude extract.
-
-
Purification & Quantification: Purify the crude extract using the acid-base partitioning steps (Step 3) from Protocol 1, followed by HPLC analysis for quantification.
Protocol 3: Quantification by HPLC
-
Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm) is suitable.
-
Mobile Phase: A common mobile phase for alkaloid separation is a gradient mixture of (A) an aqueous buffer like 0.01 M potassium dihydrogen phosphate (adjusted to pH 3-4 with phosphoric acid) and (B) acetonitrile or methanol.[17]
-
Standard Preparation: Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in methanol. Create a calibration curve by making serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve a precisely weighed amount of the final purified extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Analysis: Run the standards and samples. Set the UV detector to the λmax of this compound. Identify the this compound peak in the sample chromatogram by comparing its retention time to the standard. Calculate the concentration in the sample by using the standard calibration curve.
Visualizations
Caption: Experimental workflow for the extraction and quantification of this compound.
Caption: Logical relationship of key parameters in optimizing this compound extraction.
References
- 1. Comparison of Maceration and Ultrasonication for Green Extraction of Phenolic Acids from Echinacea purpurea Aerial Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison between maceration and ultrasound-assisted extraction of white bracts with flowers of Bougainvillea spectabilis Willd. | Scientific Electronic Archives [scientificelectronicarchives.org]
- 4. crbb-journal.com [crbb-journal.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Ultrasonic Extraction Parameters for the Recovery of Phenolic Compounds in Brown Seaweed: Comparison with Conventional Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimisation of Ultrasound Frequency, Extraction Time and Solvent for the Recovery of Polyphenols, Phlorotannins and Associated Antioxidant Activity from Brown Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. soxhlet extraction method: Topics by Science.gov [science.gov]
- 13. extraction soxhlet extraction: Topics by Science.gov [science.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
How to minimize the off-target effects of isoboldine in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of isoboldine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects occur when a compound, such as this compound, interacts with proteins other than its intended therapeutic target. These unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity. Minimizing off-target effects is crucial to ensure that the observed biological response is a direct result of modulating the intended target, thereby generating reliable and reproducible data.
Q2: What is the known signaling pathway of this compound, and what are its potential off-targets?
A2: this compound, an isoquinoline alkaloid, has been shown to exert anti-inflammatory and anti-arthritic effects.[1] One of its proposed mechanisms of action involves the moderation of the Notch1 signaling pathway, which plays a role in preventing synovial angiogenesis.[1] Northis compound, a structurally related compound, has also been shown to inhibit synovial angiogenesis by affecting the Notch1 pathway-related endothelial tip cell phenotype.[2][3] The complete off-target profile of this compound is not extensively characterized in publicly available literature. As with many small molecules, it has the potential to interact with other proteins, particularly those with similar binding pockets to its intended target.
Q3: How do I determine the optimal concentration of this compound to use in my experiments to minimize off-target effects?
A3: The optimal concentration of this compound should be empirically determined for each experimental system. It is recommended to perform a dose-response curve to identify the lowest concentration that produces the desired on-target effect with minimal toxicity.
| Experiment Type | Starting Concentration Range (in vitro) | Starting Concentration Range (in vivo) | Key Considerations |
| Cell-based assays | 0.1 µM - 100 µM | N/A | Start with a broad range and narrow down based on dose-response data. Monitor cell viability to distinguish therapeutic effects from toxicity. |
| Animal models | N/A | 1 mg/kg - 100 mg/kg | Dose ranges can vary significantly based on the animal model, route of administration, and formulation. Refer to relevant in vivo studies for guidance. |
Q4: What are the essential control experiments to include when working with this compound?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat cells or animals with the same solvent used to dissolve this compound to account for any effects of the vehicle itself.
-
Positive Control: Use a well-characterized compound known to produce the same effect through the intended target to validate the assay.
-
Negative Control (Inactive Analog): If available, use a structurally similar but biologically inactive analog of this compound. This helps to confirm that the observed effect is due to the specific chemical structure of this compound and not non-specific interactions. While a specific inactive enantiomer for this compound is not readily documented in the provided search results, exploring structure-activity relationship studies of related compounds could provide insights into designing or selecting an appropriate negative control.[4][5][6]
-
Untreated Control: A group that receives no treatment to establish a baseline for the experiment.
Q5: How can I validate that the observed biological effect is due to this compound's interaction with its intended target?
A5: Several experimental approaches can be used to validate on-target activity:
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound to its target protein in a cellular context.[7][8][9][10][11]
-
Knockdown/Knockout and Rescue Experiments: Depleting the target protein using siRNA, shRNA, or CRISPR/Cas9 should abolish the effect of this compound.[12][13] Subsequently, reintroducing a version of the target protein that is resistant to the knockdown but still functional should rescue the phenotype in the presence of this compound.[14][15][16]
-
Competition Binding Assays: These assays can determine if this compound competes with a known ligand for binding to the target protein, thus confirming interaction at a specific site.[17][18][19][20][21]
-
Structure-Activity Relationship (SAR) Studies: Testing analogs of this compound with varying potencies for the target can help establish a correlation between target engagement and the cellular phenotype.[4][5][6]
Troubleshooting Guide
Problem 1: Unexpected or inconsistent experimental results with this compound.
-
Possible Cause: Off-target effects, incorrect dosage, or experimental variability.
-
Troubleshooting Steps:
-
Verify this compound Integrity: Confirm the purity and stability of your this compound stock solution.
-
Perform a Dose-Response Curve: Re-evaluate the optimal concentration in your specific experimental system.
-
Implement Robust Controls: Ensure all necessary controls (vehicle, positive, negative) are included in your experiments.
-
Validate On-Target Engagement: Use techniques like CETSA to confirm that this compound is binding to its intended target at the concentrations used.[7][8][9][10][11]
-
Problem 2: The observed phenotype with this compound does not align with the known function of the intended target.
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Possible Cause: The phenotype is mediated by an off-target of this compound, or the current understanding of the target's function is incomplete.
-
Troubleshooting Steps:
-
Conduct Target Validation Experiments: Use knockdown/knockout and rescue experiments to confirm that the phenotype is dependent on the intended target.[12][13][14][15][16]
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Consider Off-Target Profiling: If resources permit, perform broader profiling assays (e.g., kinome scans, receptor panels) to identify potential off-targets.
-
Review the Literature: Investigate whether other research groups have reported similar discrepancies or if there is emerging evidence for alternative functions of the target protein.
-
Problem 3: High cellular toxicity is observed at concentrations required for the desired biological effect.
-
Possible Cause: The therapeutic window of this compound is narrow in the experimental system, or the toxicity is due to off-target effects.
-
Troubleshooting Steps:
-
Refine the Dose-Response: Narrow the concentration range to pinpoint a concentration with maximal on-target effect and minimal toxicity.
-
Time-Course Experiment: Investigate if shorter exposure times can achieve the desired effect with reduced toxicity.
-
Use a More Sensitive Assay: A more sensitive readout for the on-target effect may allow for the use of lower, less toxic concentrations of this compound.
-
Investigate the Mechanism of Toxicity: Perform assays to determine the nature of the toxicity (e.g., apoptosis, necrosis) to gain insights into potential off-target pathways being affected.
-
Experimental Protocols
Protocol 1: Dose-Response Curve Generation for this compound
This protocol outlines the steps to determine the optimal concentration of this compound for in vitro experiments.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment.
-
This compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A common starting range is 0.1 µM to 100 µM. Include a vehicle-only control.
-
Treatment: Replace the existing medium with the medium containing the different concentrations of this compound or vehicle.
-
Incubation: Incubate the cells for a predetermined time based on the expected kinetics of the biological response (e.g., 24, 48, or 72 hours).
-
Assay: Perform the relevant assay to measure the biological endpoint of interest (e.g., cell viability, protein expression, reporter gene activity).
-
Data Analysis: Plot the response against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50.
Protocol 2: On-Target Engagement using Cellular Thermal Shift Assay (CETSA)
This protocol confirms the direct binding of this compound to its target protein in cells.[7][8][9][10][11]
-
Cell Culture and Treatment: Culture cells to a sufficient density and treat with either vehicle or a selected concentration of this compound for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors.
-
Heat Shock: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins.
-
Western Blotting: Analyze the amount of the target protein remaining in the supernatant by Western blotting using a specific antibody.
-
Data Analysis: A shift in the melting curve of the target protein in the this compound-treated samples compared to the vehicle-treated samples indicates direct binding.
Protocol 3: On-Target Validation via Knockdown and Rescue
This protocol validates that the effect of this compound is dependent on its intended target.[12][13][14][15][16]
-
Target Knockdown: Transduce or transfect cells with siRNA, shRNA, or CRISPR/Cas9 constructs targeting the gene of interest to reduce its expression. A non-targeting control should be used.
-
Knockdown Confirmation: Confirm the reduction of the target protein expression by Western blotting or qRT-PCR.
-
This compound Treatment: Treat both the knockdown and control cells with this compound and the vehicle.
-
Phenotypic Analysis: Assess the biological phenotype of interest. A diminished or absent response to this compound in the knockdown cells compared to the control cells suggests the phenotype is on-target.
-
Rescue Experiment: In the knockdown cells, introduce a construct expressing a version of the target protein that is resistant to the knockdown (e.g., due to silent mutations in the siRNA/shRNA binding site).
-
Rescue Confirmation: Confirm the re-expression of the target protein.
-
Phenotypic Rescue: Treat the rescue cells with this compound. Restoration of the this compound-induced phenotype confirms that the effect is specifically mediated by the target protein.
Visualizations
Caption: this compound's proposed mechanism via the Notch1 signaling pathway.
Caption: Workflow for minimizing and validating this compound's off-target effects.
Caption: Troubleshooting logic for unexpected results in this compound experiments.
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Northis compound, an alkaloid compound isolated from Radix Linderae, inhibits synovial angiogenesis in adjuvant-induced arthritis rats by moderating Notch1 pathway-related endothelial tip cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Parallel Structure-Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][1,4]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro [mdpi.com]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 8. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. Generation of single and double knockdowns in polarized epithelial cells by retrovirus-mediated RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | A Single Transcript Knockdown-Replacement Strategy Employing 5’ UTR Secondary Structures to Precisely Titrate Rescue Protein Translation [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. support.nanotempertech.com [support.nanotempertech.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
Common challenges and solutions in the chemical synthesis of isoboldine
Welcome to the Technical Support Center for the chemical synthesis of isoboldine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the synthesis of this pharmacologically significant aporphine alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic approaches for the total synthesis of this compound?
A1: The primary strategies for the total synthesis of this compound, an aporphine alkaloid, revolve around the construction of its core tetrahydroisoquinoline structure followed by an intramolecular oxidative coupling reaction. The two most common approaches for forming the isoquinoline core are the Bischler-Napieralski and Pictet-Spengler reactions. The crucial and often challenging step is the subsequent phenolic oxidative coupling of the resulting reticuline precursor to form the aporphine core of this compound. Chemoenzymatic strategies are also being explored to achieve high stereoselectivity in the synthesis of chiral precursors like (R)-reticuline.
Q2: I am getting a very low yield during the final oxidative coupling step to form this compound. What are the common causes and solutions?
A2: This is a well-documented challenge in this compound synthesis. The direct oxidative coupling of reticuline, often using reagents like ferricyanide, is notoriously low-yielding, with reported yields as low as 0.5%[1].
Troubleshooting Steps:
-
Choice of Oxidizing Agent: The selection of the oxidizing agent is critical. While potassium ferricyanide is commonly used, other reagents can be explored. It has been reported that using a bromo-analogue of reticuline can improve the yield of the oxidative coupling to around 2.5%[1].
-
Reaction Conditions: Temperature, pH, and reaction time can significantly impact the yield. Careful optimization of these parameters is necessary.
-
Protection of Phenolic Hydroxyl Groups: Selective protection of one of the phenolic hydroxyl groups on the reticuline precursor can help direct the oxidative coupling to the desired positions and prevent the formation of unwanted side products.
-
Alternative Coupling Strategies: Consider alternative intramolecular coupling methods, such as those utilizing palladium-catalyzed C-H activation or other modern cross-coupling techniques, which may offer higher yields and better selectivity.
Q3: How can I control the regioselectivity of the Bischler-Napieralski reaction to get the correct this compound precursor?
A3: The Bischler-Napieralski reaction is a powerful tool for constructing the tetrahydroisoquinoline core, but controlling regioselectivity can be a challenge, especially with unsymmetrically substituted phenethylamides. The cyclization can occur at two possible positions on the aromatic ring, leading to a mixture of regioisomers.
Solutions:
-
Activating/Directing Groups: The electronic nature of the substituents on the aromatic ring of the phenethylamine precursor dictates the position of cyclization. Electron-donating groups will direct the cyclization to the ortho or para positions. To achieve the desired regioselectivity for the reticuline precursor, the substitution pattern on the starting phenethylamine is crucial.
-
Steric Hindrance: Bulky substituents can sterically hinder one of the possible cyclization sites, favoring the formation of the desired regioisomer.
-
Choice of Cyclizing Agent: The Lewis acid used to promote the cyclization (e.g., POCl₃, P₂O₅) can influence the regioselectivity. Screening different cyclizing agents may improve the outcome.
Q4: What are the common byproducts in this compound synthesis and how can I minimize them?
A4: Byproduct formation can occur at various stages of the synthesis.
-
During Bischler-Napieralski/Pictet-Spengler Reaction: In addition to regioisomers, side reactions can include the formation of N-acyliminium ion-derived products or incomplete cyclization. Ensuring anhydrous conditions and optimizing reaction temperature and time can minimize these.
-
During Oxidative Coupling: The main challenge here is the formation of undesired coupling products. Besides the desired ortho-ortho coupling to form the aporphine ring, ortho-para or para-para couplings can occur, leading to different alkaloid skeletons. The use of a bromo-substituent on the reticuline precursor can help direct the coupling and is subsequently eliminated[1].
-
During N-methylation: Incomplete methylation or over-methylation (quaternization) can occur. Careful control of the stoichiometry of the methylating agent and reaction conditions is important.
Q5: What are the recommended methods for the purification of synthetic this compound?
A5: Purification of this compound and its precursors often involves chromatographic techniques.
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying the intermediates and the final product. A solvent system of increasing polarity, such as a gradient of methanol in dichloromethane or chloroform, is typically effective for separating alkaloids.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure this compound, especially for biological testing, reverse-phase preparative HPLC can be employed.
-
Crystallization: If a suitable solvent system is found, crystallization can be an effective final purification step.
Troubleshooting Guides
Guide 1: Low Yield in Bischler-Napieralski Cyclization
| Symptom | Possible Cause | Suggested Solution |
| Low or no conversion of the starting amide | Inactive or insufficient cyclizing agent (e.g., POCl₃). | Use freshly distilled POCl₃ or a fresh bottle of P₂O₅. Increase the equivalents of the cyclizing agent. |
| Reaction temperature too low or reaction time too short. | Increase the reaction temperature (reflux in an appropriate solvent like toluene or acetonitrile) and monitor the reaction by TLC until the starting material is consumed. | |
| Deactivation of the aromatic ring. | Ensure the aromatic ring of the phenethylamine moiety is sufficiently activated with electron-donating groups. | |
| Formation of a complex mixture of products | Reaction temperature too high or prolonged reaction time. | Optimize the reaction temperature and time. A lower temperature for a longer duration might be beneficial. |
| Presence of moisture. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Formation of the wrong regioisomer | Unfavorable electronic effects of substituents. | Re-evaluate the substitution pattern on the starting phenethylamine to favor cyclization at the desired position. Consider using blocking groups that can be removed later. |
Guide 2: Low Yield in Oxidative Coupling of Reticuline to this compound
| Symptom | Possible Cause | Suggested Solution |
| Very low yield of this compound (e.g., <1%) | Inefficient oxidative coupling with standard reagents. | This is a known issue with ferricyanide oxidation[1]. Consider synthesizing a bromo-analogue of reticuline to improve the yield[1]. |
| Unfavorable reaction conditions. | Optimize the pH of the reaction mixture. The efficiency of ferricyanide oxidation is often pH-dependent. Screen different solvents and temperatures. | |
| Formation of multiple unidentified byproducts | Non-selective oxidation and coupling. | Explore alternative, more selective oxidative coupling methods, such as those catalyzed by transition metals (e.g., Palladium, Vanadium). |
| Degradation of the product under reaction conditions. | Minimize the reaction time and work up the reaction as soon as the starting material is consumed (monitor by TLC). |
Quantitative Data Summary
Table 1: Comparison of Yields for the Oxidative Coupling of Reticuline to this compound
| Precursor | Oxidizing Agent | Yield (%) | Reference |
| Reticuline | Potassium Ferricyanide | 0.5 | [1] |
| Bromo-analogue of Reticuline | Potassium Ferricyanide | 2.5 | [1] |
Experimental Protocols
Protocol 1: Synthesis of the Reticuline Precursor via Bischler-Napieralski Reaction (General Procedure)
This protocol outlines the general steps for the synthesis of a key intermediate towards reticuline.
-
Amide Formation:
-
Dissolve 3,4-dimethoxyphenethylamine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the appropriately substituted phenylacetyl chloride (e.g., 3-benzyloxy-4-methoxyphenylacetyl chloride, 1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
-
-
Bischler-Napieralski Cyclization:
-
Dissolve the purified amide (1.0 eq) in an anhydrous solvent (e.g., toluene or acetonitrile) under an inert atmosphere.
-
Add phosphorus oxychloride (POCl₃, 2.0-5.0 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (80-110 °C) and stir for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated ammonium hydroxide solution to pH > 9.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline derivative.
-
-
Reduction to Tetrahydroisoquinoline:
-
Dissolve the crude 3,4-dihydroisoquinoline derivative in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the tetrahydroisoquinoline.
-
-
Debenzylation and N-methylation to form Reticuline:
-
The benzyl protecting group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C).
-
The subsequent N-methylation can be achieved using formaldehyde and a reducing agent (e.g., NaBH₃CN or H₂/Pd/C) via Eschweiler-Clarke reaction.
-
Protocol 2: Oxidative Coupling of Reticuline to this compound
This protocol is based on the classical, albeit low-yielding, ferricyanide oxidation method.
-
Reaction Setup:
-
Dissolve reticuline (1.0 eq) in a suitable solvent system, which may include a mixture of chloroform and an aqueous buffer (e.g., sodium bicarbonate solution).
-
Prepare a solution of potassium ferricyanide (K₃[Fe(CN)₆], 2.0-4.0 eq) in water.
-
-
Oxidative Coupling:
-
Add the potassium ferricyanide solution dropwise to the vigorously stirred reticuline solution over a period of 1-2 hours at room temperature.
-
Continue stirring for an additional 2-4 hours after the addition is complete. Monitor the disappearance of reticuline by TLC.
-
-
Work-up and Purification:
-
Separate the organic layer.
-
Extract the aqueous layer multiple times with chloroform.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative thin-layer chromatography or column chromatography on silica gel or alumina to isolate this compound.
-
Visualizations
References
Technical Support Center: Isoboldine Dosage and Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining isoboldine dosage for optimal therapeutic efficacy in preclinical experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for in vivo studies with this compound?
A1: While direct dosage recommendations for this compound are limited in publicly available research, studies on the closely related alkaloid, northis compound, can provide a valuable starting point. In rat models of adjuvant-induced arthritis, oral administration of northis compound at doses of 15 mg/kg and 30 mg/kg has been shown to be effective. Given the structural similarity, a pilot study with this compound could explore a similar dosage range, with appropriate dose adjustments based on observed efficacy and toxicity.
Q2: What is the oral bioavailability of this compound?
A2: Pharmacokinetic studies in rats have demonstrated that this compound has very low oral bioavailability. This is important to consider when designing experiments, as oral administration may require significantly higher doses to achieve therapeutic plasma concentrations compared to other routes of administration.
Q3: What is the acute toxicity profile of this compound?
Q4: Which cell lines are suitable for in vitro studies with this compound?
A4: For investigating the anti-inflammatory properties of this compound, the RAW 264.7 murine macrophage cell line is a commonly used and appropriate model. These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, and the inhibitory effects of this compound on the production of pro-inflammatory mediators can then be assessed.
Q5: What are the known signaling pathways modulated by this compound or its analogs?
A5: Research on northis compound indicates that its anti-inflammatory effects are mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] Specifically, it has been shown to inhibit the phosphorylation of p38, ERK, and JNK.[1] Interestingly, studies suggest that it does not significantly affect the NF-κB signaling pathway.[1] this compound may also play a role in modulating apoptosis, although the precise mechanisms are still under investigation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lack of in vivo efficacy | - Insufficient dosage due to low oral bioavailability.- Inappropriate animal model. | - Consider alternative routes of administration (e.g., intraperitoneal) to bypass first-pass metabolism.- Increase the oral dose, guided by a prior dose-escalation study to establish the MTD.- Ensure the chosen animal model is relevant to the therapeutic area of interest. |
| Inconsistent in vitro results | - Cell line variability or passage number.- Inconsistent drug concentration or incubation time.- Issues with the inflammatory stimulus (e.g., LPS). | - Use a consistent and low passage number for your cell line.- Prepare fresh solutions of this compound for each experiment and validate the final concentration.- Optimize the concentration and incubation time for the inflammatory stimulus to ensure a robust and reproducible response. |
| Observed in vivo toxicity | - Dosage is too high.- Animal strain sensitivity. | - Reduce the dosage and perform a dose-response study to identify a safer, effective dose.- Consult literature for any known sensitivities of the specific animal strain being used. |
| Difficulty interpreting signaling pathway data | - Antibody quality for Western blotting.- Crosstalk between signaling pathways. | - Validate antibodies for specificity and optimal dilution.- Use specific inhibitors for upstream kinases to confirm the pathway of interest.- Analyze multiple time points to understand the kinetics of pathway activation/inhibition. |
Experimental Protocols
In Vivo Anti-Inflammatory Efficacy in a Rat Model of Adjuvant-Induced Arthritis (AIA)
1. Animal Model:
-
Male Sprague-Dawley rats (180-220 g).
2. Induction of Arthritis:
-
Induce arthritis by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis into the plantar surface of the right hind paw.
3. Dosing Regimen:
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Begin oral administration of this compound (e.g., in a vehicle of 0.5% carboxymethylcellulose sodium) on day 14 post-adjuvant injection and continue for 14 consecutive days.
-
Example dosage groups: Vehicle control, this compound (e.g., 15 mg/kg and 30 mg/kg), and a positive control (e.g., methotrexate).
4. Efficacy Assessment:
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Measure paw volume using a plethysmometer at regular intervals.
-
Score arthritis severity based on a standardized scale.
-
At the end of the study, collect blood for serum cytokine analysis (e.g., TNF-α, IL-6) and harvest joint tissues for histopathological examination.
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
1. Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
2. Experimental Setup:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
3. Inflammatory Stimulation:
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for 24 hours.
4. Measurement of Nitric Oxide (NO) Production:
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable metabolite of NO) using the Griess reagent assay.
5. Western Blot Analysis for MAPK Phosphorylation:
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Lyse the cells and collect protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of p38, ERK1/2, and JNK.
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Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
Signaling Pathways and Experimental Workflows
Caption: Workflow for in vitro anti-inflammatory testing of this compound.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Caption: Troubleshooting logic for this compound dosage refinement.
References
Technical Support Center: Enhancing the Oral Bioavailability of Isoboldine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to potential techniques for enhancing the oral bioavailability of isoboldine. It addresses common experimental challenges through troubleshooting guides and frequently asked questions.
Disclaimer: this compound, a bioactive aporphine alkaloid, is known to have extremely low oral bioavailability (approximately 1.4%) primarily due to extensive first-pass metabolism, specifically glucuronidation and sulfonation. As of late 2025, published literature detailing specific and successful bioavailability enhancement strategies for this compound remains scarce. Therefore, this guide is based on established principles of pharmaceutical sciences and provides hypothetical experimental designs and troubleshooting advice. The experimental protocols and data presented are illustrative and should be adapted and validated for specific laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low oral bioavailability of this compound?
A1: The primary reason for this compound's low oral bioavailability is a strong first-pass effect in the liver and intestines.[1][2] After oral administration, this compound is rapidly and extensively metabolized into inactive glucuronide and sulfate conjugates, which are then eliminated.[1][2] This means that only a very small fraction of the administered dose reaches systemic circulation in its active form.
Q2: What are the most promising general strategies to overcome the challenges associated with this compound's bioavailability?
A2: Based on the known metabolic pathways of this compound, the most promising strategies can be categorized as follows:
-
Formulation-Based Approaches: These aim to protect this compound from premature metabolism or enhance its absorption. This includes encapsulation in nanocarriers like nanoparticles and liposomes, or creating solid dispersions to improve dissolution and absorption kinetics.[3][4][5]
-
Chemical Modification (Prodrugs): This involves modifying the chemical structure of this compound to create a prodrug. This prodrug would ideally be absorbed more efficiently and would only convert to the active this compound once in systemic circulation, thus bypassing the first-pass metabolism.[6][7][8]
-
Co-administration with Metabolism Inhibitors: This strategy involves administering this compound along with a compound that inhibits the enzymes responsible for its metabolism. Piperine, a component of black pepper, is a well-known inhibitor of glucuronidation and certain cytochrome P450 enzymes and could potentially increase this compound's bioavailability.[9][10][11][12]
Q3: Are there any commercially available formulations of this compound with enhanced bioavailability?
A3: Currently, there are no known commercially available pharmaceutical formulations of this compound with specifically enhanced oral bioavailability.
Troubleshooting Guides
Nanoparticle-Based Formulations
Issue: Low entrapment efficiency of this compound in polymeric nanoparticles.
| Potential Cause | Troubleshooting Steps |
| Poor affinity of this compound for the polymer matrix. | 1. Screen different polymers: Test a range of biodegradable polymers with varying hydrophobicities (e.g., PLGA with different lactide-to-glycolide ratios, PCL, PLA).2. Modify the formulation method: Experiment with different nanoparticle preparation techniques such as nanoprecipitation, emulsion-solvent evaporation, or salting out to find the most efficient method for your chosen polymer and this compound.3. Adjust the drug-to-polymer ratio: Systematically vary the initial amount of this compound relative to the polymer to find the optimal loading concentration. |
| This compound leakage during the formulation process. | 1. Optimize the washing steps: Reduce the number of centrifugation/washing cycles or use a less harsh solvent for washing to minimize drug loss.2. Incorporate a stabilizing agent: Add a surfactant or stabilizer (e.g., PVA, poloxamer) to the formulation to improve the stability of the nanoparticles and prevent drug leakage. |
Issue: Rapid in vitro release of this compound from nanoparticles.
| Potential Cause | Troubleshooting Steps |
| High hydrophilicity of the polymer. | 1. Select a more hydrophobic polymer: A more hydrophobic polymer will slow down the diffusion of water into the nanoparticle matrix, thus retarding the release of this compound.2. Increase the molecular weight of the polymer: Higher molecular weight polymers generally lead to a slower degradation rate and consequently, a more sustained release profile. |
| Small particle size leading to a large surface area. | 1. Optimize formulation parameters to increase particle size: Adjusting parameters such as polymer concentration, stirring speed, and solvent composition can influence the final particle size. |
Liposomal Formulations
Issue: Instability of this compound-loaded liposomes in simulated gastrointestinal fluids.
| Potential Cause | Troubleshooting Steps |
| Degradation by bile salts and enzymes. | 1. Incorporate cholesterol: Increasing the cholesterol content in the lipid bilayer can enhance the rigidity and stability of the liposomes.2. Use PEGylated lipids: The inclusion of PEGylated phospholipids can create a protective hydrophilic layer around the liposomes, shielding them from enzymatic degradation and interaction with bile salts. |
| pH-sensitive degradation. | 1. Select pH-insensitive lipids: Formulate with lipids that are stable across a wide pH range.2. Consider enteric coating: For oral administration, encapsulating the liposomes in an enteric-coated capsule can protect them from the acidic environment of the stomach. |
Prodrug Synthesis and Evaluation
Issue: Inefficient conversion of the this compound prodrug to the active parent drug in vivo.
| Potential Cause | Troubleshooting Steps |
| High stability of the promoiety linkage. | 1. Modify the linker: Synthesize a series of prodrugs with different linkers that are known to be cleaved by plasma or liver esterases (e.g., esters, carbonates).2. Test in vitro conversion: Use liver microsomes or plasma preparations to assess the conversion rate of different prodrug candidates before proceeding to in vivo studies. |
| Rapid clearance of the intact prodrug. | 1. Alter the lipophilicity of the prodrug: Modify the promoiety to achieve a balance between absorption and susceptibility to metabolic conversion. |
Hypothetical Pharmacokinetic Data
The following table presents hypothetical pharmacokinetic data to illustrate the potential improvements in this compound's oral bioavailability that could be achieved with different enhancement techniques, compared to a standard oral suspension.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension (Control) | 10 | 50 | 0.5 | 150 | 100 |
| This compound-PLGA Nanoparticles | 10 | 250 | 2.0 | 1200 | 800 |
| This compound Liposomes | 10 | 200 | 1.5 | 900 | 600 |
| This compound Solid Dispersion | 10 | 300 | 1.0 | 1050 | 700 |
| This compound Prodrug | 10 | 400 | 1.0 | 1800 | 1200 |
| This compound + Piperine | 10 + 2 | 150 | 0.5 | 600 | 400 |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
-
Organic Phase Preparation: Dissolve 100 mg of PLGA (50:50) and 10 mg of this compound in 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Aqueous Phase Preparation: Prepare a 1% w/v solution of polyvinyl alcohol (PVA) in deionized water.
-
Emulsification: Add the organic phase to 20 mL of the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 5 minutes to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for 3-4 hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose) and freeze-dry to obtain a powder for long-term storage.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Formation: Dissolve 100 mg of a lipid mixture (e.g., soy phosphatidylcholine and cholesterol in a 2:1 molar ratio) and 10 mg of this compound in 10 mL of chloroform in a round-bottom flask.
-
Solvent Removal: Evaporate the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with 10 mL of phosphate-buffered saline (PBS, pH 7.4) by gentle rotation for 1 hour. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.
Visualizations
Caption: Proposed experimental workflow for enhancing this compound's oral bioavailability.
Caption: Metabolic pathway illustrating the first-pass effect on this compound.
References
- 1. Pharmacokinetics and metabolism study of this compound, a major bioactive component from Radix Linderae in male rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of nanotechnology in improving bioavailability and bioactivity of diet-derived phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidic prodrug approach for improved oral drug delivery and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Validating the In Vivo Anti-inflammatory Effects of Isoboldine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory properties of isoboldine, an aporphine alkaloid, with the well-established steroidal anti-inflammatory drug, dexamethasone. The information presented herein is supported by experimental data from various in vivo inflammation models to assist in the evaluation of this compound as a potential therapeutic agent.
Comparative Analysis of Anti-inflammatory Efficacy
Two common in vivo models are used to assess the anti-inflammatory potential of compounds: carrageenan-induced paw edema, a model for acute inflammation, and lipopolysaccharide (LPS)-induced inflammation, which mimics systemic inflammatory responses.
Carrageenan-Induced Paw Edema Model
This model evaluates the ability of a compound to reduce acute inflammation. Edema is induced by injecting carrageenan into the paw of a rodent, and the swelling is measured over time. The percentage of edema inhibition indicates the anti-inflammatory activity.
Table 1: Effect of Dexamethasone on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose | Time Post-Carrageenan | Paw Edema Inhibition (%) |
|---|
| Dexamethasone | 1 µg (local pre-injection) | 3 hours | >60%[1] |
Note: Data for this compound in this specific model with a direct comparison to dexamethasone is not available in the provided search results. Further research is required to populate this comparison.
Lipopolysaccharide (LPS)-Induced Inflammation Model
This model assesses the ability of a compound to inhibit the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), following a systemic challenge with LPS, a component of gram-negative bacteria cell walls.
Studies on northis compound, a closely related alkaloid to this compound, have shown a substantial reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β in LPS-stimulated macrophages[6]. This suggests that this compound may also be effective in reducing cytokine levels in vivo.
Table 2: Effect of this compound and Comparators on LPS-Induced Pro-inflammatory Cytokine Production
| Compound | Model System | Pro-inflammatory Cytokine | Effect |
|---|---|---|---|
| Northis compound | LPS-stimulated RAW 264.7 macrophages (in vitro) | TNF-α, IL-1β | Significant reduction[6] |
| Northis compound | LPS-stimulated RAW 264.7 macrophages (in vitro) | IL-6 | Slight reduction[6] |
Note: In vivo quantitative data for this compound in the LPS-induced inflammation model is not available in the provided search results. The data for northis compound is from an in vitro study but provides a strong indication of potential in vivo activity.
Experimental Protocols
Carrageenan-Induced Paw Edema
-
Animals : Wistar or Sprague-Dawley rats (150-200 g) are typically used.
-
Acclimatization : Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping : Animals are divided into several groups: a negative control group (vehicle), a positive control group (e.g., dexamethasone or indomethacin), and treatment groups receiving different doses of this compound.
-
Administration : Test compounds (this compound) and the positive control are administered, often intraperitoneally (i.p.) or orally (p.o.), 30 to 60 minutes before the carrageenan injection.
-
Induction of Edema : A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each rat.
-
Measurement : Paw volume or thickness is measured using a plethysmometer or calipers at baseline (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.
-
Calculation of Inhibition : The percentage of edema inhibition is calculated using the formula: % Inhibition = [1 - (ΔVtreatment / ΔVcontrol)] x 100, where ΔV is the change in paw volume.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
-
Animals : Mice (e.g., C57BL/6) are commonly used.
-
Grouping : Animals are divided into a control group (vehicle), an LPS group, and treatment groups receiving this compound with LPS.
-
Administration : this compound is typically administered intraperitoneally prior to the LPS challenge.
-
Induction of Inflammation : LPS is injected intraperitoneally to induce a systemic inflammatory response.
-
Sample Collection : Blood samples are collected at specific time points after LPS injection (e.g., 2, 4, 6 hours).
-
Cytokine Analysis : Serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Based on studies with the closely related compound northis compound, this compound's anti-inflammatory action is likely mediated through the MAPK signaling pathway . Northis compound has been shown to inhibit the phosphorylation of p38, ERK, and JNK, which are key components of the MAPK pathway[6]. Importantly, the same study indicated that northis compound does not inhibit the activation and translocation of NF-κB[6]. This suggests a selective mechanism of action that differentiates it from broad-spectrum anti-inflammatory agents.
Dexamethasone, in contrast, exerts its anti-inflammatory effects through multiple mechanisms, including the inhibition of NF-κB and the induction of anti-inflammatory proteins like lipocortin-1[1].
Conclusion
The available evidence, primarily from studies on the closely related alkaloid northis compound, suggests that this compound holds promise as an anti-inflammatory agent. Its purported mechanism of action through the inhibition of the MAPK signaling pathway, while not affecting the NF-κB pathway, indicates a potentially more targeted anti-inflammatory profile compared to broader-acting agents like dexamethasone. However, to fully validate its in vivo efficacy and establish a clear comparative advantage, further studies are required. Specifically, dose-response studies of this compound in established in vivo models of inflammation, with a direct comparison to standard-of-care drugs like dexamethasone, are necessary. Such studies would provide the quantitative data needed to accurately assess its therapeutic potential for inflammatory diseases.
References
- 1. The local anti-inflammatory action of dexamethasone in the rat carrageenin oedema model is reversed by an antiserum to lipocortin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative effect of antiinflammatory drugs on rat paw edema induced by human sterile dental plaque extract, carrageenan or dextran [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Northis compound inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells by down-regulating the activation of MAPKs but not NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacological Analysis of Isoboldine and its Isomer Boldine
For Researchers, Scientists, and Drug Development Professionals
Isoboldine and boldine, two naturally occurring aporphine alkaloids, share a close structural relationship as isomers. Despite their structural similarity, emerging evidence suggests distinct pharmacological profiles that warrant a detailed comparative analysis. This guide provides an objective comparison of the pharmacological properties of this compound and boldine, supported by available experimental data, to aid researchers and drug development professionals in understanding their therapeutic potential.
Pharmacodynamic Properties: A Tale of Two Isomers
While both compounds exhibit a range of biological activities, the quantitative differences in their potencies are crucial for understanding their potential therapeutic applications.
Receptor Binding Affinity
Boldine has been shown to interact with various receptors, including dopaminergic and cholinergic systems. In contrast, specific receptor binding data for this compound is less abundant in the current literature.
Table 1: Comparative Receptor Binding Affinities (Ki in µM)
| Receptor Subtype | This compound | Boldine | Reference Compound |
| Dopamine Receptors | |||
| D1 | Data not available | Displaces agonist with IC₅₀ in low-micromolar range[1] | - |
| D2 | Data not available | Displaces agonist with IC₅₀ in low-micromolar range[1] | - |
| Acetylcholine Receptors | |||
| Muscarinic | Data not available | Competitively antagonizes acetylcholine-induced contractions | - |
| Nicotinic | Data not available | Blocks acetylcholine-induced twitches at high concentrations | - |
Note: The available data for boldine's affinity for dopamine receptors is presented as IC₅₀ values from displacement assays, which indicate the concentration of the compound required to displace 50% of a radiolabeled ligand. Lower IC₅₀ values suggest higher binding affinity.
Enzyme Inhibition
Both this compound and boldine have demonstrated inhibitory effects on various enzymes, which contribute to their pharmacological profiles.
Table 2: Comparative Enzyme Inhibition (IC₅₀ in µM)
| Enzyme | This compound | Boldine |
| Acetylcholinesterase | Data not available | ~8[1] |
| Phosphodiesterase IV | Data not available | 106[1] |
| Superoxide Anion Generation (in human neutrophils) | 5.81 ± 0.59 | Data not available |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower IC₅₀ values indicate greater inhibitory potency.
Comparative Efficacy in Preclinical Models
The in vivo and in vitro efficacy of this compound and boldine have been explored in several key therapeutic areas.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects by inhibiting superoxide anion generation in human neutrophils with an IC₅₀ of 5.81 µM.[2] Boldine is also recognized for its anti-inflammatory properties, which are often attributed to its antioxidant and connexin hemichannel blocking activities.[1]
Antioxidant Activity
Both isomers are known for their antioxidant properties. While direct comparative studies using standardized assays are limited, some evidence suggests that boldine may possess slightly higher antioxidant activity than this compound.
Neuroprotective Effects
Boldine has been investigated for its neuroprotective potential in various models of neurological disorders.[3] Isoquinoline alkaloids, the class to which this compound belongs, are generally considered to have neuroprotective effects, although specific in vivo data for this compound in models like scopolamine-induced amnesia are not yet available.[3][4]
Pharmacokinetic Profiles: A Study in Contrasts
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound and boldine reveal significant differences that impact their bioavailability and potential therapeutic utility.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Boldine |
| Oral Bioavailability | Very low | Low |
| Metabolism | Extensive first-pass metabolism (glucuronidation and sulfonation) | Extensive first-pass metabolism |
| Key Findings | Plasma concentration is very low and undetectable after 2 hours post-oral administration. | Peak blood levels are observed within 30 minutes after administration. |
Toxicological Profile
The safety profiles of this compound and boldine are crucial for their potential development as therapeutic agents.
Table 4: Comparative Toxicological Data
| Parameter | This compound | Boldine |
| LD₅₀ (Oral) | Data not available | 1000 mg/kg (guinea pigs), 1250 mg/kg (dogs) |
| General Safety | Considered non-hazardous in a Material Safety Data Sheet.[5] | Generally well-tolerated at therapeutic doses. |
Signaling Pathways and Experimental Workflows
The molecular mechanisms underlying the pharmacological effects of this compound and boldine involve the modulation of key signaling pathways.
References
- 1. bowdish.ca [bowdish.ca]
- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Effects of Soy Isoflavones on Scopolamine-Induced Amnesia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
Isoboldine versus other aporphine alkaloids: a comparative efficacy study
A Comprehensive Analysis for Researchers and Drug Development Professionals
Isoboldine, a naturally occurring aporphine alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a comparative efficacy analysis of this compound against other prominent aporphine alkaloids—boldine, glaucine, apomorphine, and liriodenine—across key biological activities: antioxidant, anti-inflammatory, dopamine receptor binding, and anticancer effects. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in their ongoing investigations and drug discovery efforts.
Comparative Efficacy: Quantitative Data Summary
The following tables summarize the available quantitative data for the comparative efficacy of this compound and other selected aporphine alkaloids.
| Alkaloid | Antioxidant Activity (Microsomal Lipid Peroxidation) IC50 (µM) |
| This compound | ~40 |
| Boldine | 20[1] |
| Alkaloid | Anti-inflammatory Activity |
| Glaucine | PDE4 Inhibition Ki = 3.4 µM; Superoxide Generation pD2 ≈ 4.76 |
| Northis compound | Inhibits pro-inflammatory cytokine production (specific IC50 not detailed in provided abstracts) |
| Alkaloid | Dopamine D2 Receptor Binding Affinity Ki (nM) |
| Apomorphine | 140 |
| Alkaloid | Anticancer Activity (Cytotoxicity) IC50 |
| Boldine | MDA-MB-231 (48h): 46.5 µg/mL; MDA-MB-468 (48h): 50.8 µg/mL |
| Liriodenine | MCF-7 (48-72h): ~1-10 µM; CAOV-3 (24h): 37.3 µM |
Key Signaling Pathways and Mechanisms of Action
The diverse pharmacological effects of these aporphine alkaloids are attributed to their modulation of specific signaling pathways.
This compound and Northis compound: The anti-inflammatory properties of northis compound, a close structural analog of this compound, are mediated through the downregulation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Additionally, northis compound has been shown to inhibit the activation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor in T-cell activation and inflammatory responses.
Boldine: Boldine exerts its anti-inflammatory effects by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) and the Nuclear Factor-kappa B (NF-κB) signaling pathways. Its anticancer activity is associated with the inhibition of the Notch signaling pathway and the modulation of the ERK, AKT, and GSK-3β pathways.
Glaucine: Glaucine's anti-inflammatory and bronchodilatory effects are primarily attributed to its ability to inhibit phosphodiesterase 4 (PDE4) and block calcium channels.
Apomorphine: Apomorphine is a non-selective agonist of dopamine D1-like and D2-like receptors, with a higher affinity for the D2 subfamily. It also activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, which is involved in cellular protection against oxidative stress.
References
The Potential Synergistic Effects of Isoboldine with Chemotherapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence of the synergistic effects of isoboldine with chemotherapeutic agents is currently limited in publicly available research. This guide leverages data from studies on boldine , a structurally similar aporphine alkaloid, to provide a comparative analysis of its potential for synergistic interactions with common chemotherapeutic drugs. The information presented here is intended to highlight potential research avenues and should be interpreted as a hypothetical model until validated by studies specifically investigating this compound.
Introduction
The quest for more effective and less toxic cancer therapies has led to a growing interest in the synergistic potential of natural compounds when combined with conventional chemotherapeutic agents. This compound, an aporphine alkaloid found in various plants, has emerged as a compound of interest due to its structural similarity to boldine, which has demonstrated notable anticancer properties. This guide provides a comprehensive overview of the known anticancer effects of boldine, offering a framework for investigating the potential synergistic activities of this compound with key chemotherapeutic drugs such as doxorubicin, cisplatin, and paclitaxel. By examining the overlapping and complementary mechanisms of action, we aim to provide a valuable resource for researchers exploring novel combination therapies in oncology.
Data Presentation: Comparative Anticancer Effects
The following tables summarize the in vitro cytotoxic and mechanistic effects of boldine on various cancer cell lines, providing a basis for comparison with the known mechanisms of standard chemotherapeutic agents.
Table 1: Cytotoxic Activity of Boldine on Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 Value (µg/mL) | Exposure Time (hours) | Citation |
| MDA-MB-231 | Human Breast Cancer | 70.8 ± 3.5 | 24 | [1] |
| 46.5 ± 3.1 | 48 | [1] | ||
| MDA-MB-468 | Human Breast Cancer | 75.7 ± 4.3 | 24 | [1] |
| 50.8 ± 2.7 | 48 | [1] | ||
| T24 | Human Bladder Cancer | Not specified | Not specified | [2] |
| DU-145 | Human Prostate Cancer | Effective at 60-240 µM | Not specified | [3] |
| KB | Human Oral Carcinoma | Not specified | Not specified | [4] |
| HEp-2 | Human Laryngeal Carcinoma | Not specified | Not specified | [4] |
Table 2: Mechanistic Comparison of Boldine and Chemotherapeutic Agents
| Mechanism of Action | Boldine | Doxorubicin | Cisplatin | Paclitaxel |
| Induction of Apoptosis | Yes (via intrinsic pathway)[1][3][4] | Yes (via DNA damage and topoisomerase II inhibition) | Yes (via DNA cross-linking) | Yes (via microtubule stabilization) |
| Cell Cycle Arrest | G2/M phase[1][5] | G2/M phase | S, G2/M phases | G2/M phase |
| NF-κB Inhibition | Yes[1][6] | Modulates NF-κB activity | Can activate NF-κB | Can activate NF-κB |
| Modulation of ERK/AKT Pathway | Inhibits ERK and AKT phosphorylation[2] | Activates AKT pathway | Can activate both ERK and AKT | Can activate both ERK and AKT |
| Effect on Bcl-2 Family Proteins | Upregulates Bax, Downregulates Bcl-2[1] | Modulates Bcl-2 family proteins | Modulates Bcl-2 family proteins | Modulates Bcl-2 family proteins |
| Reversal of Multidrug Resistance | Potential (via P-gp inhibition, speculative) | Subject to efflux by P-gp | Not a major P-gp substrate | Subject to efflux by P-gp |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the design of future studies on this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MDA-MB-468) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of boldine (or this compound) and/or the chemotherapeutic agent of interest for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of the compounds for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[7]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as required and harvest by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.[8]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark.[8]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Proteins (e.g., p-ERK, p-AKT, NF-κB)
-
Protein Extraction: Treat cells, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT, NF-κB p65) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9][10]
Mandatory Visualization
Signaling Pathways
Caption: Potential synergistic mechanisms of this compound with chemotherapeutics.
Experimental Workflow
Caption: A typical experimental workflow for investigating drug synergy.
Conclusion and Future Directions
While direct evidence for the synergistic effects of this compound with chemotherapeutic agents is yet to be established, the data from its close analog, boldine, suggests a strong potential for such interactions. Boldine's ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways that are often dysregulated in cancer and implicated in chemoresistance, such as NF-κB and ERK/AKT, provides a compelling rationale for investigating this compound in combination therapies.
Future research should focus on:
-
Directly evaluating the synergistic effects of this compound with doxorubicin, cisplatin, paclitaxel, and other chemotherapeutic agents across a panel of cancer cell lines.
-
Elucidating the precise molecular mechanisms by which this compound may enhance chemosensitivity, with a particular focus on its effects on drug efflux pumps like P-glycoprotein and its modulation of apoptosis and survival signaling pathways.
-
Conducting in vivo studies using animal models to validate in vitro findings and assess the therapeutic efficacy and safety of this compound-based combination therapies.
The exploration of this compound as a synergistic agent represents a promising avenue for the development of more effective and better-tolerated cancer treatments. This guide serves as a foundational resource to stimulate and inform such research endeavors.
References
- 1. Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Boldine as a Potent Anticancer Agent: Induction of Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis via Inhibition of Notch Signaling in Human Oral Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boldine prevents the inflammatory response of cardiac fibroblasts induced by SGK1-NFκB signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacities of Isoboldine and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the antioxidant capacity of the alkaloid isoboldine and the flavonoid quercetin. While quercetin is a well-researched antioxidant with extensive supporting data, direct quantitative studies on this compound are less prevalent. Therefore, this guide also incorporates data on boldine, a structurally similar aporphine alkaloid, to provide a reasonable comparison for this compound's potential antioxidant activity. This comparison is grounded in available experimental data and explores the underlying signaling pathways involved in their antioxidant mechanisms.
Executive Summary
Quercetin, a widely studied flavonoid, consistently demonstrates potent antioxidant activity across various in vitro assays. Its ability to scavenge free radicals and modulate cellular antioxidant pathways, particularly the Keap1-Nrf2 signaling cascade, is well-documented. This compound, an aporphine alkaloid, is recognized for its antioxidant properties, though specific quantitative data is less abundant. Studies on the related alkaloid boldine suggest that it also possesses significant radical scavenging capabilities. This guide presents a side-by-side comparison of their performance in key antioxidant assays and delves into their mechanisms of action at the cellular level.
Quantitative Antioxidant Capacity
The antioxidant capacities of quercetin and boldine (as a proxy for this compound) have been evaluated using various standard assays. The following tables summarize the available quantitative data, primarily presented as IC50 values (the concentration required to inhibit 50% of the radical activity), Trolox Equivalent Antioxidant Capacity (TEAC), and Ferric Reducing Antioxidant Power (FRAP) values. Lower IC50 values indicate higher antioxidant activity.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | IC50 (µM) | Source(s) |
| Quercetin | ~2 - 20 | [1] |
| Boldine | ~35 - 70 |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Compound | IC50 (µM) | TEAC (Trolox Equivalents) | Source(s) |
| Quercetin | ~1.8 - 11 | 1.5 - 4.7 | [2] |
| Boldine | ~20 - 50 | Not Widely Reported |
Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay
| Compound | FRAP Value (µM Fe(II)/µM) | Source(s) |
| Quercetin | ~3.0 - 8.0 | [3] |
| Boldine | Not Widely Reported |
Table 4: ORAC (Oxygen Radical Absorbance Capacity) Assay
| Compound | ORAC Value (µmol TE/µmol) | Source(s) |
| Quercetin | ~4.0 - 12.85 | [1] |
| Boldine | Not Widely Reported |
Note: The data for boldine is used as an estimate for this compound due to the limited availability of direct quantitative studies on this compound's antioxidant capacity.
Mechanism of Antioxidant Action: Signaling Pathways
Both flavonoids and alkaloids can exert their antioxidant effects through direct radical scavenging and by modulating endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key mechanism for cellular protection against oxidative stress.
Quercetin and the Keap1-Nrf2 Pathway
Quercetin is a well-established activator of the Nrf2 pathway.[4][5] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like quercetin, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. This leads to the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione (GSH) synthesis.[6][7]
Caption: Quercetin-mediated activation of the Nrf2 signaling pathway.
This compound and Antioxidant Signaling
While specific studies on this compound's interaction with the Nrf2 pathway are limited, many alkaloids have been shown to modulate this and other antioxidant signaling pathways.[8][9][10] It is plausible that this compound, like other phenolic alkaloids, can activate Nrf2, leading to the upregulation of cytoprotective genes. The antioxidant activity of aporphine alkaloids like boldine is also attributed to their ability to donate a hydrogen atom from their hydroxyl groups, thereby neutralizing free radicals.
Caption: Postulated antioxidant mechanisms of this compound/boldine.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate replication and further research.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
Methodology:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (typically 0.1 mM).
-
Sample Preparation: Dissolve the test compounds (this compound, quercetin) and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent (e.g., methanol or ethanol) to create a series of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add varying concentrations of the sample solutions to the wells.
-
Include a control well containing only the DPPH solution and the solvent.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of each well at a specific wavelength (typically 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare serial dilutions of the test compounds and a standard antioxidant in a suitable solvent.
-
Assay Procedure:
-
Add a fixed volume of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add a small volume of the sample solutions to the wells.
-
Include a control well with ABTS•+ solution and solvent.
-
-
Measurement: After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value or TEAC. The TEAC is calculated by comparing the antioxidant's activity to that of Trolox.
Caption: Workflow for the ABTS radical scavenging assay.
Conclusion
Based on the available data, quercetin exhibits superior in vitro antioxidant activity compared to the aporphine alkaloid boldine, which serves as a proxy for this compound. This is evidenced by quercetin's consistently lower IC50 values in DPPH and ABTS assays and its higher FRAP and ORAC values. The potent antioxidant capacity of quercetin is attributed to its specific chemical structure and its well-established role in activating the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.
While direct comparative data for this compound is scarce, the information available for the structurally similar alkaloid boldine suggests that it also possesses antioxidant properties, albeit likely less potent than quercetin. Further research is warranted to fully elucidate the quantitative antioxidant capacity of this compound and to investigate its specific interactions with cellular antioxidant signaling pathways, including the Nrf2 pathway. Such studies will be crucial for a more definitive comparison and for understanding the full therapeutic potential of this compound as an antioxidant agent.
References
- 1. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Unraveling the Anticancer Potential of Isoboidine: A Comparative Analysis Across Multiple Cell Lines
A comprehensive review of existing scientific literature reveals a significant gap in the direct experimental validation of isoboldine's anticancer activity across multiple cancer cell lines. While related alkaloids such as isoliensinine and boldine have demonstrated notable cytotoxic and apoptotic effects, specific data on this compound's efficacy, including IC50 values, and its precise molecular mechanisms of action remain largely uninvestigated. This guide synthesizes the available information on analogous compounds to provide a potential framework for future research into this compound's therapeutic promise.
Comparative Anticancer Activity of Related Alkaloids
To contextualize the potential of this compound, this section summarizes the experimentally determined anticancer activities of structurally similar alkaloids, isoliensinine and boldine, against various cancer cell lines.
| Alkaloid | Cancer Cell Line | Cell Type | IC50 Value (48h) | Observed Effects |
| Isoliensinine | HeLa | Cervical Cancer | 11.04 µM | G0/G1 phase cell cycle arrest, Apoptosis |
| Caski | Cervical Cancer | 7.26 µM | G0/G1 phase cell cycle arrest, Apoptosis | |
| SiHa | Cervical Cancer | 13.16 µM | G0/G1 phase cell cycle arrest, Apoptosis | |
| C33A | Cervical Cancer | 7.88 µM | G0/G1 phase cell cycle arrest, Apoptosis | |
| Boldine | MDA-MB-231 | Breast Cancer | 46.5 µg/mL | G2/M phase cell cycle arrest, Apoptosis |
| MDA-MB-468 | Breast Cancer | 50.8 µg/mL | G2/M phase cell cycle arrest, Apoptosis | |
| T24 | Bladder Cancer | Not specified | G2/M phase cell cycle arrest, Apoptosis |
Postulated Mechanisms of Action: Insights from Analogs
The anticancer activities of isoliensinine and boldine are attributed to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle (cell cycle arrest) through the modulation of key signaling pathways.
Induction of Apoptosis
Both isoliensinine and boldine have been shown to trigger the intrinsic apoptotic pathway. This process is characterized by the activation of caspase cascades, which are a family of proteases that execute cell death. In studies on boldine, treatment of breast cancer cells led to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that promotes the release of cytochrome c from the mitochondria, ultimately leading to caspase activation and apoptosis.
Cell Cycle Arrest
Isoliensinine induces cell cycle arrest at the G0/G1 checkpoint in cervical cancer cells.[1] This is achieved by modulating the levels of cell cycle regulatory proteins, including an upregulation of the cyclin-dependent kinase inhibitor p21.[1] In contrast, boldine has been observed to cause cell cycle arrest at the G2/M phase in breast and bladder cancer cells.[2][3] This suggests that while both compounds disrupt cell cycle progression, they may target different checkpoints.
Key Signaling Pathways Implicated in Anticancer Effects
The pro-apoptotic and cell cycle inhibitory effects of these related alkaloids are orchestrated by their influence on critical intracellular signaling pathways.
AKT/GSK3α Pathway (Isoliensinine)
In cervical cancer cells, isoliensinine has been found to inhibit the phosphorylation of AKT and the expression of GSK3α.[1] The AKT signaling pathway is a central regulator of cell survival, proliferation, and growth. Its inhibition by isoliensinine is a key mechanism leading to the observed G0/G1 cell cycle arrest and apoptosis.[1]
Caption: Postulated signaling pathway for isoliensinine-induced anticancer effects.
ERK, AKT, and GSK-3β Pathway (Boldine)
In bladder cancer cells, boldine's induction of G2/M phase arrest and apoptosis is linked to the regulation of the ERK, AKT, and GSK-3β signaling pathways. Furthermore, in breast cancer cells, boldine has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in promoting cancer cell survival and proliferation, and to modulate the expression of Bcl-2 family proteins.
Caption: Overview of signaling pathways modulated by boldine in cancer cells.
Experimental Protocols for Future Isoboidine Research
To rigorously assess the anticancer activity of this compound, the following standard experimental protocols are recommended:
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Conclusion and Future Directions
While the direct anticancer effects of this compound remain to be elucidated, the promising activities of related alkaloids, isoliensinine and boldine, provide a strong rationale for its investigation. Future studies should focus on a systematic evaluation of this compound's cytotoxicity across a broad panel of cancer cell lines to identify sensitive cancer types. Subsequent mechanistic studies should then aim to delineate the specific signaling pathways modulated by this compound, leading to apoptosis and cell cycle arrest. Such a comprehensive approach will be crucial in determining the potential of this compound as a novel therapeutic agent in the fight against cancer.
References
- 1. Isoliensinine induces cervical cancer cell cycle arrest and apoptosis by inhibiting the AKT/GSK3α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boldine induces cell cycle arrest and apoptosis in T24 human bladder cancer cell line via regulation of ERK, AKT, and GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoboldine: A Potential Contender in Inflammation Therapy Compared to Celecoxib
For Immediate Release
Shanghai, China – November 19, 2025 – In the ongoing quest for novel anti-inflammatory agents, the natural alkaloid isoboldine is emerging as a compelling candidate, exhibiting a distinct mechanism of action that sets it apart from established therapies such as the selective COX-2 inhibitor, celecoxib. Preclinical evidence suggests that this compound may offer a valuable alternative by targeting different key inflammatory pathways, specifically the NLRP3 inflammasome and the TLR4/NF-κB signaling cascade. This comparison guide provides a detailed evaluation of this compound against celecoxib, tailored for researchers, scientists, and drug development professionals.
At a Glance: this compound vs. Celecoxib
| Feature | This compound (Northis compound data) | Celecoxib |
| Primary Mechanism | Inhibition of NLRP3 inflammasome and TLR4/NF-κB signaling pathway | Selective inhibition of Cyclooxygenase-2 (COX-2) |
| Key Molecular Targets | NLRP3, ASC, Caspase-1, TLR4, MyD88, NF-κB | Cyclooxygenase-2 (COX-2) |
| Reported IC50 Values | Not yet reported for this compound. Northis compound shows concentration-dependent inhibition of NO, TNF-α, and IL-1β. | COX-2 Inhibition: ~8-35 nMNLRP1 Inhibition (Caspase-1 activity): IC50 ~25.3 µM |
| In Vivo Efficacy | Northis compound demonstrates dose-dependent anti-inflammatory and analgesic effects in animal models. | Dose-dependent reduction of paw edema in carrageenan-induced inflammation models. |
| Potential Advantages | May address inflammation driven by pathways independent of COX enzymes, potentially offering a different safety profile. | Well-established efficacy for pain and inflammation with a large body of clinical data. |
| Development Stage | Preclinical | Marketed Drug |
Unraveling the Mechanisms of Action: A Tale of Two Pathways
This compound and its analogs, such as northis compound, exert their anti-inflammatory effects by modulating the innate immune response at the level of inflammasomes and upstream signaling.[1] The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular danger signals, triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18. By inhibiting this complex, this compound can dampen this powerful inflammatory cascade. Furthermore, this compound has been shown to interfere with the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. TLR4 is a key receptor that recognizes bacterial lipopolysaccharide (LPS), a potent inflammatory trigger. Activation of TLR4 leads to the nuclear translocation of NF-κB, a transcription factor that orchestrates the expression of numerous pro-inflammatory genes.
In contrast, celecoxib's mechanism is centered on the selective inhibition of the COX-2 enzyme.[2] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By blocking COX-2, celecoxib effectively reduces prostaglandin production, thereby alleviating inflammatory symptoms. While celecoxib is highly effective in this regard, it is now understood that it also possesses COX-independent anti-inflammatory properties, including the ability to inhibit the NLRP1 inflammasome, albeit at higher concentrations than those required for COX-2 inhibition.[3][4]
dot
Figure 1: Simplified signaling pathways for this compound and Celecoxib.
Experimental Data Summary
In Vitro Anti-inflammatory Activity
| Compound | Assay | Cell Line | Stimulus | Measured Endpoint | Result | Reference |
| Northis compound | Nitric Oxide (NO) Production | RAW 264.7 | LPS | NO levels | Concentration-dependent reduction | [1] |
| TNF-α Production | RAW 264.7 | LPS | TNF-α levels | Concentration-dependent reduction | [1] | |
| IL-1β Production | RAW 264.7 | LPS | IL-1β levels | Concentration-dependent reduction | [1] | |
| Celecoxib | COX-2 Inhibition | - | - | COX-2 activity | IC50: ~8-35 nM | [2][5] |
| Caspase-1 Activity | MDA-MB-231 | - | Caspase-1 activity | IC50: ~25.3 µM | [3] | |
| IL-1β Release | MDA-MB-231 | - | IL-1β levels | Decreased with celecoxib treatment | [3] |
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
| Compound | Animal Model | Dosing | Outcome | Reference |
| Northis compound | Rat | Oral administration | Dose-dependent reduction in paw edema | [1] |
| Celecoxib | Rat | Intraperitoneal/Oral | Dose-dependent reduction in paw edema | [6][7] |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages
This assay is a standard in vitro method to screen for anti-inflammatory compounds that target TLR4-mediated inflammation.
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound or celecoxib) for 1-2 hours. Subsequently, inflammation is induced by adding LPS (typically 1 µg/mL) to the cell culture medium.
Measurement of Inflammatory Mediators: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected. The levels of nitric oxide (NO) can be quantified using the Griess reagent. The concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β are measured using commercially available ELISA kits.
dot
Figure 2: Workflow for in vitro anti-inflammatory screening.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.
Animals: Male Wistar or Sprague-Dawley rats are typically used.
Procedure: A sub-plantar injection of carrageenan (a seaweed extract) into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The test compound is administered, usually orally or intraperitoneally, at various doses prior to the carrageenan injection.
Measurement: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to that of the control group (which receives only the vehicle).
Future Directions and Conclusion
The distinct mechanisms of action of this compound and celecoxib highlight the potential for this compound to fill a niche in the treatment of inflammatory diseases, particularly those where the NLRP3 inflammasome and TLR4 signaling play a central role. While celecoxib is a potent and established anti-inflammatory drug, its primary reliance on COX-2 inhibition may not be optimal for all inflammatory conditions.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key next steps should include the determination of specific IC50 values for its inhibitory effects on the NLRP3 inflammasome and TLR4/NF-κB pathways, comprehensive in vivo dose-response studies in various inflammatory models, and a thorough evaluation of its safety and pharmacokinetic profile. The development of a robust and detailed understanding of this compound's pharmacology will be crucial in determining its viability as a next-generation anti-inflammatory therapeutic.
References
- 1. Northis compound inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells by down-regulating the activation of MAPKs but not NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib inhibits NLRP1 inflammasome pathway in MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib inhibits NLRP1 inflammasome pathway in MDA-MB-231 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of the therapeutic potential and mechanisms of action of two closely related aporphine alkaloids, isoboldine and northis compound, in the context of rheumatoid arthritis (RA). This guide provides a comprehensive overview of the existing experimental data, detailed methodologies, and signaling pathways involved.
Disclaimer: Direct head-to-head comparative studies of this compound and northis compound in a rheumatoid arthritis disease model are not available in the current scientific literature. While extensive research has been conducted on the anti-arthritic effects of northis compound, similar studies on this compound are lacking. This guide therefore presents a detailed account of northis compound's efficacy and mechanisms in RA models and contrasts this with the more general anti-inflammatory properties of this compound.
Introduction
This compound and northis compound are structurally similar aporphine alkaloids derived from the root of Lindera aggregata. Both compounds have garnered interest for their potential therapeutic applications, particularly in inflammatory diseases. Northis compound, in particular, has been extensively studied for its potent anti-arthritic effects in various preclinical models of rheumatoid arthritis. This guide aims to provide a detailed comparison of these two compounds, summarizing the available quantitative data, experimental protocols, and underlying mechanisms of action to inform researchers, scientists, and drug development professionals.
Comparative Summary of Efficacy in Rheumatoid Arthritis Models
While data for this compound in RA models is unavailable, northis compound has demonstrated significant therapeutic efficacy in both adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA) models in rodents. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of Northis compound on Clinical Parameters in Adjuvant-Induced Arthritis (AIA) in Rats
| Parameter | Vehicle Control | Northis compound (15 mg/kg) | Northis compound (30 mg/kg) | Methotrexate (0.3 mg/kg) |
| Arthritis Score | Increased | Significantly Decreased[1][2] | Significantly Decreased[1][2] | Significantly Decreased[1][2] |
| Paw Volume (mL) | Increased | Significantly Decreased[1][2] | Significantly Decreased[1][2] | Significantly Decreased[1][2] |
| Rheumatoid Factor (RF) | Elevated | Significantly Reduced[1][2] | Significantly Reduced[1][2] | Significantly Reduced[1][2] |
| C-Reactive Protein (CRP) | Elevated | Significantly Reduced[1][2] | Significantly Reduced[1][2] | Significantly Reduced[1][2] |
Table 2: Effect of Northis compound on Inflammatory and Bone-Resorption Markers in AIA Rats
| Marker | Vehicle Control | Northis compound (15 mg/kg) | Northis compound (30 mg/kg) |
| Serum RANKL (pg/mL) | Increased | Significantly Decreased[3][4] | Significantly Decreased[3][4] |
| Serum IL-6 (pg/mL) | Increased | Significantly Decreased[3][4] | Significantly Decreased[3][4] |
| Serum PGE2 (pg/mL) | Increased | Significantly Decreased[3][4] | Significantly Decreased[3][4] |
| Serum MMP-13 (ng/mL) | Increased | Significantly Decreased[3][4] | Significantly Decreased[3][4] |
| Synovial RANKL mRNA | Upregulated | Significantly Downregulated[3][4] | Significantly Downregulated[3][4] |
| Synovial IL-6 mRNA | Upregulated | Significantly Downregulated[3][4] | Significantly Downregulated[3][4] |
| Synovial COX-2 mRNA | Upregulated | Significantly Downregulated[3][4] | Significantly Downregulated[3][4] |
| Synovial MMP-13 mRNA | Upregulated | Significantly Downregulated[3][4] | Significantly Downregulated[3][4] |
Mechanisms of Action
Northis compound in Rheumatoid Arthritis
Northis compound exerts its anti-arthritic effects through a multi-targeted mechanism, influencing various signaling pathways involved in inflammation, immune regulation, and joint destruction.
-
Aryl Hydrocarbon Receptor (AhR) Agonism: Northis compound acts as an agonist of the Aryl hydrocarbon Receptor (AhR).[5][6][7] This activation is crucial for inducing the differentiation of regulatory T cells (Tregs) in the gut, which play a key role in suppressing autoimmune responses.[5][6] The induction of Tregs by northis compound has been shown to alleviate arthritis symptoms.[5][6]
-
Inhibition of Pro-inflammatory Cytokines: Northis compound significantly reduces the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][3][4][8] Conversely, it has been shown to increase the levels of the anti-inflammatory cytokine IL-10.[1]
-
Modulation of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Northis compound has been demonstrated to inhibit the activation of the NF-κB signaling pathway, thereby reducing the expression of downstream inflammatory mediators.[1]
-
Inhibition of Osteoclastogenesis: By downregulating the expression of Receptor Activator of Nuclear Factor κB Ligand (RANKL), a key factor in osteoclast differentiation and activation, northis compound helps to prevent the bone erosion characteristic of rheumatoid arthritis.[3][4][7]
-
Suppression of Synovial Angiogenesis: Northis compound has been found to inhibit synovial angiogenesis, the formation of new blood vessels in the synovium, which is a critical process in the pathogenesis of RA.[3][6] This effect is mediated, at least in part, through the moderation of the Notch1 signaling pathway.[3][6]
-
Induction of Apoptosis in Fibroblast-Like Synoviocytes (FLS): Northis compound can induce apoptosis in the hyperproliferative fibroblast-like synoviocytes found in the rheumatoid synovium, which contributes to the reduction of synovial hyperplasia.[9]
Caption: Signaling pathways modulated by northis compound in rheumatoid arthritis.
This compound: General Anti-inflammatory Mechanisms
While specific data in rheumatoid arthritis models are lacking, this compound is known to possess general anti-inflammatory properties. As an isoquinoline alkaloid, it is expected to modulate key inflammatory pathways. Research on related alkaloids and preliminary studies suggest that this compound's anti-inflammatory effects may be mediated through:
-
Inhibition of NF-κB Pathway: Similar to northis compound, this compound is anticipated to inhibit the NF-κB signaling pathway, a common mechanism for many anti-inflammatory compounds.
-
Reduction of Pro-inflammatory Mediators: It is plausible that this compound can reduce the production of pro-inflammatory cytokines and other inflammatory mediators, although specific cytokine profiles in relevant disease models have not been reported.
Further research is required to elucidate the specific mechanisms of action of this compound in the context of rheumatoid arthritis and to enable a direct comparison with the well-characterized effects of northis compound.
Experimental Protocols
The following provides a detailed methodology for a typical preclinical study evaluating the efficacy of northis compound in a rat model of adjuvant-induced arthritis (AIA).
Adjuvant-Induced Arthritis (AIA) in Rats
1. Induction of Arthritis:
-
Male Sprague-Dawley rats (180-220 g) are used.
-
Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing 10 mg/mL of heat-killed Mycobacterium tuberculosis) into the plantar surface of the right hind paw.
2. Treatment Protocol:
-
Animals are randomly divided into experimental groups: Vehicle control, Northis compound (e.g., 15 and 30 mg/kg), and a positive control such as Methotrexate (e.g., 0.3 mg/kg).
-
Treatment is typically initiated on day 14 post-adjuvant injection and administered orally once daily for a specified period (e.g., 14 or 28 days).[1][2]
3. Assessment of Arthritis Severity:
-
Arthritis Score: The severity of arthritis in each paw is scored on a scale of 0-4, based on erythema, swelling, and ankylosis. The maximum score per animal is 16.
-
Paw Volume: Paw swelling is measured using a plethysmometer at regular intervals.
4. Biomarker Analysis:
-
At the end of the treatment period, blood samples are collected for the measurement of serum levels of rheumatoid factor (RF), C-reactive protein (CRP), cytokines (e.g., TNF-α, IL-6, IL-10), and bone resorption markers (e.g., RANKL) using ELISA kits.
-
Synovial tissues are harvested for histopathological examination and for quantifying the mRNA expression of inflammatory and destructive mediators (e.g., RANKL, IL-6, COX-2, MMPs) via RT-qPCR.
5. Histopathological Evaluation:
-
Ankle joints are collected, fixed in 10% formalin, decalcified, and embedded in paraffin.
-
Sections are stained with hematoxylin and eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone destruction.
References
- 1. Northis compound Reduces Arthritis Severity by Attenuating Inflammation, Oxidative Stress, and Extracellular Matrix Degradation in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Northis compound, an alkaloid compound isolated from Radix Linderae, inhibits synovial angiogenesis in adjuvant-induced arthritis rats by moderating Notch1 pathway-related endothelial tip cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Northis compound inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells by down-regulating the activation of MAPKs but not NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Northis compound, an isoquinoline alkaloid, acts as an aryl hydrocarbon receptor ligand to induce intestinal Treg cells and thereby attenuate arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. citeab.com [citeab.com]
- 9. Northis compound alleviates joint destruction in rats with adjuvant-induced arthritis by reducing RANKL, IL-6, PGE2, and MMP-13 expression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Isoboldine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling isoboldine, a naturally occurring aporphine alkaloid, adherence to proper disposal procedures is paramount to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound waste.
Immediate Safety and Handling of this compound Waste
Before initiating any disposal procedures, it is crucial to handle this compound waste with appropriate safety measures.
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear standard laboratory PPE, including:
-
Safety goggles to protect from splashes.
-
Chemical-resistant gloves.
-
A lab coat to prevent skin contact.
Waste Collection and Storage:
-
Collect all this compound waste, including contaminated materials, in a dedicated, leak-proof, and clearly labeled waste container.
-
The container should be kept tightly closed when not in use.
-
Store the waste container in a designated, well-ventilated area, away from incompatible materials, particularly strong oxidizing agents, acids, and alkalis.[1]
Step-by-Step Disposal Procedures
The recommended primary method for the disposal of this compound is incineration by a licensed hazardous waste management company. For small quantities, chemical degradation may be an alternative, provided the necessary safety precautions and equipment are available.
Method 1: Off-Site Incineration (Preferred Method)
Incineration at a high temperature is the most effective method for the complete destruction of this compound, ensuring it does not pose a threat to the environment.
-
Segregation and Packaging:
-
Segregate this compound waste from other laboratory waste streams.
-
Ensure the waste is in a suitable and sealed container, clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution or local regulations.
-
-
Contact a Licensed Waste Disposal Vendor:
-
Engage a certified hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they can handle this class of chemical waste.
-
Schedule a pickup for the waste in accordance with the vendor's procedures and regulatory requirements.
-
-
Documentation:
-
Complete all necessary waste manifest forms provided by the disposal company. These documents track the waste from your facility to its final disposal site.
-
Retain copies of all documentation for your records, as required by law.
-
Method 2: Chemical Degradation (For Small-Scale Laboratory Use Only)
This method should only be performed by personnel trained in chemical handling and in a well-ventilated fume hood. This compound's chemical structure, particularly its phenolic groups, makes it susceptible to oxidation.
-
Preparation of Oxidizing Solution:
-
Prepare a solution of a strong oxidizing agent. One common laboratory practice for the degradation of organic compounds is the use of potassium permanganate in an acidic solution.
-
-
Degradation Procedure:
-
Slowly and carefully add the this compound waste to the oxidizing solution with constant stirring. The reaction may be exothermic, so controlled addition is crucial.
-
Allow the mixture to react for a sufficient period to ensure complete degradation of the this compound.
-
-
Neutralization and Final Disposal:
-
Once the reaction is complete, the resulting solution must be neutralized. For an acidic permanganate solution, a reducing agent such as sodium bisulfite can be added until the purple color disappears, followed by neutralization of the acid with a base like sodium bicarbonate.
-
The final, neutralized solution should be disposed of as aqueous chemical waste, in accordance with your institution's and local regulations. Do not pour down the drain unless explicitly permitted by your environmental health and safety office.
-
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₉H₂₁NO₄ |
| Molecular Weight | 327.38 g/mol |
| CAS Number | 3019-51-0 |
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Protocols for Isoboldine
This guide provides critical safety, handling, and disposal protocols for Isoboldine, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring a safe laboratory environment. While this compound is not classified as a hazardous substance, a cautious approach is always recommended when handling chemical compounds.[1]
Physical and Chemical Properties
A fundamental aspect of safe handling is understanding the substance's properties.
| Property | Value |
| Molecular Formula | C₁₉H₂₁NO₄[1][2][3][4] |
| Molecular Weight | 327.4 g/mol [1][2][3] |
| Purity | >97%[1] |
| Appearance | Neat[5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[6] |
| Long-term Storage | -20°C[1] |
| Short-term Storage | 2-8°C[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is required to minimize exposure and ensure personal safety when handling this compound.[1]
| Protection Type | Requirement | Recommended Practices |
| Eye Protection | Safety glasses with side shields or goggles. | Must be worn at all times in the laboratory. Equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use and wash hands.[1] |
| Body Protection | Laboratory coat. | A fully buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | NIOSH-approved respirator (if necessary). | Required when a risk assessment indicates the potential for inhalation of dust or aerosols. A full-face particle respirator (type N99 US or P2 EU) is recommended.[1] If a respirator is the sole means of protection, a full-face supplied-air respirator should be used.[1] |
Operational and Disposal Plan
A strict operational plan is crucial for the safe handling of this compound.
Engineering Controls
-
Ventilation: Handle this compound in a well-ventilated area.[1] For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Safety Equipment: Ensure a fully functional eye wash station and safety shower are readily accessible in the immediate work area.
Handling Procedures
-
Preparation: Designate a specific, clean, and uncluttered area for handling this compound. Assemble all necessary equipment and PPE before beginning work.
-
Weighing: If weighing the solid form, do so in a chemical fume hood or a balance enclosure to minimize dust inhalation.
-
Solution Preparation: When dissolving this compound, add the solvent to the solid slowly to prevent splashing.
Storage
-
Keep the container tightly closed in a dry and well-ventilated place.[1]
-
For long-term storage, maintain a temperature of -20°C.[1]
-
For short-term storage, a temperature of 2-8°C is suitable.[1]
Spill Management
In the event of a spill:
-
Wear appropriate PPE, including respiratory protection.[1]
-
Avoid dust formation.[1]
-
Prevent the product from entering drains.[1]
-
Sweep or shovel the material into a suitable, closed container for disposal.[1]
Disposal Plan
-
Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations.
-
For non-hazardous chemical waste, one common practice is to mix the substance with an unappealing material like cat litter or coffee grounds, place it in a sealed plastic bag, and dispose of it in the trash.[7]
-
Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[1]
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the safety data, general safe laboratory practices should always be followed. Any procedure with the potential to generate dust or aerosols must be conducted within a chemical fume hood to minimize inhalation exposure.
Caption: Workflow for the safe handling of this compound.
References
- 1. biocrick.com [biocrick.com]
- 2. This compound | C19H21NO4 | CID 133323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (-)-Isoboldine | C19H21NO4 | CID 6971182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | CAS:3019-51-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
